molecular formula C6H7Br3N2 B1404395 2,4,5-Tribromo-1-isopropyl-1H-imidazole CAS No. 863485-29-4

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Cat. No.: B1404395
CAS No.: 863485-29-4
M. Wt: 346.85 g/mol
InChI Key: VVGQUAILRKCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound designed for research and development applications. This structurally unique molecule features three bromine atoms on the imidazole core, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry. The bromine atoms are excellent leaving groups, enabling sequential cross-coupling reactions to create more complex, functionalized molecules for pharmaceutical screening . The isopropyl group at the 1-position can influence the compound's lipophilicity and steric profile, allowing researchers to fine-tune the properties of resulting derivatives. Halogenated imidazoles, in general, are known to exhibit significant biological activity and are widely investigated for their potential as antimicrobial and antifungal agents . As a key synthetic precursor, this compound can be used to develop novel molecules for various research areas, including the exploration of new antibacterial therapies to combat drug-resistant pathogens . Researchers value this reagent for its utility in constructing diverse chemical libraries and probing structure-activity relationships (SAR). Handle with care; refer to the material safety data sheet (MSDS) for detailed hazard and handling information. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4,5-tribromo-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQUAILRKCRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2,4,5-Tribromo-1-isopropyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2,4,5-tribromo-1-isopropyl-1H-imidazole scaffold (CAS: 123-45-6 [hypothetical for context, verify if needed]) represents a highly functionalized heterocyclic building block. Its value lies in the orthogonal reactivity of the C-Br bonds: the C-2 bromine is most labile to nucleophilic aromatic substitution (


) or halogen-metal exchange, while the C-4 and C-5 positions offer stability for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide details the synthesis of this compound, prioritizing a stepwise approach that ensures regiochemical fidelity and minimizes hazardous byproducts.

Retrosynthetic Analysis

The construction of the target molecule is best approached via the disconnection of the N-isopropyl bond. This reveals two primary precursors: the commercially available (or easily synthesized) 2,4,5-tribromoimidazole and an isopropyl electrophile.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis cluster_legend Legend Target This compound Disconnection N-C Bond Disconnection Target->Disconnection Precursor1 2,4,5-Tribromoimidazole (Nucleophile) Disconnection->Precursor1 Precursor2 Isopropyl Electrophile (X = Br, I, OMs) Disconnection->Precursor2 Start Imidazole + Br2 Precursor1->Start Bromination key1 Target key2 Precursor

Figure 1: Retrosynthetic logic flow prioritizing the N-alkylation of the pre-brominated scaffold to avoid regioselectivity issues associated with direct bromination of N-alkyl imidazoles.

Critical Synthetic Challenges

Before executing the protocol, researchers must address two specific chemical challenges inherent to this substrate:

  • Competition between

    
     and E2 : The use of a secondary alkyl halide (isopropyl bromide) with a basic nucleophile (imidazole anion) creates a high risk of E2 elimination, yielding propene gas instead of the desired product.
    
    • Mitigation: Use a polar aprotic solvent (DMF or NMP) to enhance nucleophilicity and maintain moderate temperatures (

      
      ). Alternatively, utilize the Mitsunobu reaction to couple with isopropanol directly.
      
  • Acidity of 2,4,5-Tribromoimidazole : The three bromine atoms exert a strong electron-withdrawing inductive effect (-I), significantly lowering the

    
     of the N-H proton (approx. 
    
    
    
    6-7) compared to unsubstituted imidazole (
    
    
    14.4).
    • Implication: Weaker bases (e.g.,

      
      , 
      
      
      
      ) are sufficient for deprotonation, avoiding the need for dangerous metal hydrides (NaH) which could promote elimination side reactions.

Primary Synthetic Route: Stepwise Construction

Step 1: Synthesis of 2,4,5-Tribromoimidazole

This step involves the exhaustive electrophilic aromatic substitution of imidazole.

Reagents: Imidazole, Bromine (


), Sodium Acetate (

), Acetic Acid (

).[1]

Protocol:

  • Dissolve imidazole (1.0 eq) and NaOAc (3.0 eq) in glacial acetic acid.

  • Add

    
     (3.05 eq) dropwise at room temperature. The reaction is exothermic; control temp to 
    
    
    
    .
  • Stir for 12 hours. A precipitate will form.[1]

  • Pour mixture into ice water. Filter the solid.

  • Recrystallize from ethanol/water to yield white crystalline needles.

Data Validation:

  • Yield : Typically 70-85%.

  • Melting Point : 220-222 °C.

Step 2: N-Alkylation (The Critical Step)

This protocol uses mild conditions to favor substitution (


) over elimination.

Reagents: 2,4,5-Tribromoimidazole, 2-Bromopropane (Isopropyl bromide),


, DMF.

Detailed Workflow (DOT Visualization):

SynthesisWorkflow Start Start: 2,4,5-Tribromoimidazole (1.0 eq) in DMF BaseAdd Add K2CO3 (1.5 eq) Stir 30 min @ RT Start->BaseAdd Electrophile Add 2-Bromopropane (1.2 eq) Slow addition BaseAdd->Electrophile Reaction Heat to 50°C Monitor by TLC/LCMS (4-12 h) Electrophile->Reaction Workup Quench with H2O Extract with EtOAc Reaction->Workup Conversion >95% Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Final Pure this compound Purification->Final

Figure 2: Step-by-step experimental workflow for the N-alkylation process.

Step-by-Step Methodology:

  • Solvation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-tribromoimidazole (10 mmol, 3.05 g) in anhydrous DMF (20 mL).

  • Deprotonation : Add anhydrous

    
     (15 mmol, 2.07 g). Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the anion forms.
    
  • Alkylation : Add 2-bromopropane (12 mmol, 1.13 mL) dropwise via syringe.

    • Note: 2-Iodopropane can be used for faster kinetics but is more expensive and less stable.

  • Reaction : Heat the mixture to 50 °C. Do not exceed 60 °C to minimize propene formation. Monitor by TLC (20% EtOAc in Hexanes).

  • Workup : Once starting material is consumed (approx. 6-12 h), pour the reaction mixture into 100 mL of cold water. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF. Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Quantitative Data & Characterization

The following table summarizes the expected analytical data for validation.

ParameterValue / ObservationNotes
Physical State White to off-white solid
Yield 65 - 75%Lower yield due to competitive E2 elimination.
1H NMR (CDCl3)

1.48 (d, 6H,

), 4.55 (sept, 1H, CH)
No aromatic protons on imidazole ring.
13C NMR

22.5 (

), 50.1 (CH), 104.2 (C-5), 114.8 (C-4), 116.5 (C-2)
Shifts are approximate; C-Br carbons are distinct.
MS (ESI+) m/z 346, 348, 350, 352Characteristic tribromo isotope pattern (1:3:3:1).

Alternative Route: Mitsunobu Reaction

Use this route if the alkyl halide method suffers from excessive elimination.

For difficult substrates where E2 elimination dominates, the Mitsunobu reaction offers a robust alternative by coupling the acidic imidazole directly with isopropanol.

  • Reagents : Isopropanol, Triphenylphosphine (

    
    ), DIAD or DEAD, THF.
    
  • Mechanism : Activation of the alcohol by the phosphine-azodicarboxylate adduct followed by

    
     displacement by the imidazole nucleophile.
    
  • Advantage : Occurs at room temperature or 0 °C, virtually eliminating the thermal elimination pathway.

Safety & Handling

  • Bromine Toxicity : In Step 1, liquid bromine is highly corrosive and volatile. Handle only in a functioning fume hood with appropriate PPE (gloves, face shield).

  • Alkyl Halides : 2-Bromopropane is a potential alkylating agent and should be treated as a carcinogen.

  • Waste Disposal : All halogenated organic waste must be segregated. Aqueous waste containing DMF requires specific disposal protocols to prevent water contamination.

References

  • Preparation of 2,4,5-tribromoimidazole

    • Source: PrepChem.
    • URL: [Link]

  • Halogen Interactions in 2,4,5-Tribromoimidazolium Salts

    • Source: ResearchGate (Crystals 2012, 2, 1017-1029). "Halogen Interactions in 2,4,5-Tribromoimidazolium Salts."
    • URL: [Link]

  • Elimination from 2-Bromopropane

    • Source: ChemGuide. "The elimination reaction involving 2-bromopropane and hydroxide ions."[2][3]

    • URL: [Link][3]

  • Commercial Availability & CAS Verification: Source: Fluorochem. "this compound Product Page."

Sources

2,4,5-Tribromo-1-isopropyl-1H-imidazole CAS number 863485-29-4

Author: BenchChem Technical Support Team. Date: February 2026

A Regio-Programmable Scaffold for High-Value Heterocyclic Synthesis

Executive Summary

2,4,5-Tribromo-1-isopropyl-1H-imidazole (CAS 863485-29-4) represents a specialized class of halogenated heterocycles utilized as "regio-programmable" building blocks in medicinal chemistry and materials science. Unlike mono-halogenated imidazoles, this tris-brominated scaffold offers three distinct reactive sites (C-2, C-4, and C-5), each possessing unique electronic and steric environments.

This guide provides a comprehensive technical analysis of the compound’s utility, focusing on its role as a linchpin for constructing complex bioactive molecules (e.g., antifungal azoles, kinase inhibitors) via sequential cross-coupling and metallation protocols.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The introduction of the isopropyl group at the N-1 position breaks the symmetry of the tribromoimidazole core, creating a steric gradient that differentiates the C-5 and C-4 positions.

PropertyValue / Description
CAS Number 863485-29-4
Molecular Formula C₆H₇Br₃N₂
Molecular Weight 346.85 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical for N-alkyl tribromoimidazoles)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Electronic Character Electron-deficient aromatic ring due to -I effect of three Br atoms
Steric Profile N-Isopropyl group exerts steric bulk on C-5, shielding it relative to C-4
Synthetic Architecture

The synthesis of CAS 863485-29-4 typically follows a convergent pathway, prioritizing the installation of halogens prior to alkylation to ensure complete halogenation without competing side reactions on the alkyl chain.

2.1 Validated Synthetic Route
  • Exhaustive Bromination: Treatment of 1H-imidazole with excess bromine (

    
    ) in the presence of a base (NaOAc or NaOH) yields 2,4,5-tribromo-1H-imidazole.[1]
    
  • N-Alkylation: The tribromo intermediate is deprotonated (pKa ~ 8.[1]5) and alkylated with isopropyl bromide or isopropyl methanesulfonate.[1]

Critical Process Parameter (CPP): The N-alkylation step requires controlled temperature (0°C to RT) to prevent elimination of the isopropyl halide to propene, a common side reaction in basic conditions.[1]

Synthesis Start 1H-Imidazole Step1 Bromination (Br2, NaOAc) Start->Step1 Inter 2,4,5-Tribromo-1H-imidazole Step1->Inter Yield >85% Step2 N-Alkylation (iPr-Br, K2CO3, DMF) Inter->Step2 Final 2,4,5-Tribromo-1-isopropyl -1H-imidazole Step2->Final Regiospecific N1

Figure 1: Convergent synthesis pathway ensuring high purity and regiospecificity.

Reactivity & Regioselectivity: The "Programmable" Core[1]

The value of CAS 863485-29-4 lies in the differential reactivity of its three carbon-bromine bonds. This allows researchers to sequentially substitute the bromine atoms with different functional groups (aryl, alkyl, heteroaryl) without using protecting groups.[1]

3.1 Reactivity Hierarchy
  • Position C-2 (Most Reactive): The C-2 bromine is flanked by two nitrogen atoms.[1] The inductive withdrawal makes this position the most electron-deficient and the most acidic.[1]

    • Primary Reaction: Lithium-Halogen Exchange (using

      
      -BuLi or 
      
      
      
      -PrMgCl).[1]
    • Mechanism:[2][3] Rapid exchange at -78°C to form the C-2 lithio species, which can be trapped with electrophiles (aldehydes, silanes, borates).[1]

  • Position C-5 (Sterically Hindered): Adjacent to the N-isopropyl group.[1]

    • Reactivity: Generally less reactive than C-2 towards lithiation but can be activated for Pd-catalyzed coupling if C-2 is blocked or already substituted.

  • Position C-4 (Least Hindered): Distal from the N-alkyl group.[1]

    • Reactivity: Often the site of the second or third substitution in a sequence.[1]

3.2 Experimental Workflow: Sequential Functionalization

To synthesize a tris-substituted imidazole library, the following sequence is chemically mandated:

  • Step 1: C-2 Functionalization (Li-Hal Exchange)

    • Reagent:

      
      -BuLi (1.05 eq), THF, -78°C.[1]
      
    • Observation: The C-2 lithio species is stable at low temp.[1] Quench with electrophile (

      
      ).[1]
      
  • Step 2: C-5/C-4 Cross-Coupling (Suzuki/Stille)

    • Reagent: Aryl-boronic acid, Pd(PPh3)4, Na2CO3.[1]

    • Selectivity: Palladium oxidative addition often favors the electronically activated C-5 or C-4 positions after C-2 is substituted. Regiocontrol here often depends on the specific ligand sterics.[1]

Reactivity cluster_C2 Site A: C-2 (Between Nitrogens) cluster_C5 Site B: C-5 (Proximal to N-iPr) cluster_C4 Site C: C-4 (Distal) Core This compound C2_Action Lithium-Halogen Exchange (Fastest, -78°C) Core->C2_Action 1st Substitution C5_Action Pd-Catalyzed Coupling (Sterically Influenced) C2_Action->C5_Action 2nd Substitution C4_Action Pd-Catalyzed Coupling (Least Hindered) C5_Action->C4_Action 3rd Substitution

Figure 2: Regioselectivity map illustrating the sequential functionalization logic.

Detailed Experimental Protocols
Protocol A: Selective C-2 Formylation via Li-Hal Exchange

Objective: Synthesis of 4,5-dibromo-1-isopropyl-1H-imidazole-2-carbaldehyde.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge flask with This compound (1.0 g, 2.88 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.2 mL, 2.5 M in hexanes, 3.0 mmol) over 10 minutes. Maintain internal temperature below -70°C.
    
    • Checkpoint: The solution may turn light yellow.[1] Stir for 30 minutes at -78°C to ensure complete exchange at C-2.

  • Quenching: Add anhydrous DMF (0.45 mL, 5.8 mmol) dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the C-2 aldehyde.[1]

Protocol B: Suzuki-Miyaura Coupling (General C-4/C-5)

Objective: Introduction of an aryl group at the brominated positions.[1]

  • Reagents: Combine the tribromo-imidazole (1 eq), Arylboronic acid (1.1 eq), and

    
     (2.5 eq) in a mixture of Toluene/EtOH/Water (4:1:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas the solution with nitrogen for 15 minutes.
    
  • Reaction: Heat to reflux (90-100°C) for 12-18 hours.

  • Note: If C-2 is unsubstituted, oxidative addition may occur there first.[1] If C-2 is blocked (e.g., from Protocol A), coupling will occur at C-4 or C-5 depending on the boronic acid sterics and ligand bite angle.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][4][5]
Skin Irritation H315Causes skin irritation.[1][4][5]
Eye Irritation H319Causes serious eye irritation.[1][4][5]
STOT-SE H335May cause respiratory irritation.[1][4][5]

Precautionary Measures:

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated imidazoles can be light-sensitive; amber vials are recommended.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use in a fume hood to avoid inhalation of dust.[1]

References
  • Fluorochem Ltd. (2024).[1][5] Safety Data Sheet: this compound. Retrieved from [1]

  • Schmidbaur, H., et al. (2012).[1] Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Crystals, 2(3), 1018-1029.[1] (Provides structural insights into N-alkylated tribromoimidazoles). Retrieved from [1]

  • Unibrom Corp. (2024).[1] 2,4,5-Tribromo-1-methyl-1H-imidazole Technical Data. (Analogous chemistry reference for tribromoimidazole scaffolds). Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Imidazole Derivatives. Retrieved from [1]

  • WuXi AppTec. (2024).[1][5] Regioselectivity in SNAr and Coupling Reactions of Halogenated Heterocycles. (Mechanistic grounding for C-2 vs C-4 selectivity). Retrieved from [1]

Sources

2,4,5-Tribromo-1-isopropyl-1H-imidazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,5-Tribromo-1-isopropyl-1H-imidazole: Properties, Synthesis, and Applications

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique aromatic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Molecules incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antihypertensive effects.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of three bromine atoms on the imidazole core, combined with an N-isopropyl group, creates a versatile and valuable building block for synthetic chemists. The bromine atoms serve as reactive handles for selective, stepwise functionalization via modern cross-coupling reactions, while the isopropyl group enhances lipophilicity and sterically influences the molecule's conformation.[4] This document provides a comprehensive overview of its properties, a detailed synthesis protocol, its applications in research and development, and essential safety guidelines for its handling.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in experimental settings. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₇Br₃N₂[5]
Molecular Weight 346.848 g/mol [5]
CAS Number 863485-29-4[5]
IUPAC Name 2,4,5-tribromo-1-propan-2-ylimidazole[5]
Canonical SMILES CC(C)N1C(Br)=NC(Br)=C1Br[5]
InChI Key VVGQUAILRKCRJR-UHFFFAOYSA-N[5]
Purity Typically ≥95.0%[5]
Appearance White to light yellow solid[4]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="-1.2,0.75!"];
N3 [label="N", pos="-1.2,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="0.9,0!"];

// Substituent nodes
Br_C2 [label="Br", pos="-2.4,1.25!"];
Br_C4 [label="Br", pos="0,-3!"];
Br_C5 [label="Br", pos="2.4,0!"];
iso_group [label="CH(CH₃)₂", pos="0,3!"];

// Bonds
N1 -- C2 [label=""];
C2 -- N3 [label=""];
N3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- N1 [label=""];
C2 -- Br_C2 [label=""];
C4 -- Br_C4 [label=""];
C5 -- Br_C5 [label=""];
N1 -- iso_group [label=""];

}

Caption: 2D Structure of this compound.

Synthesis and Purification

Synthetic Strategy: The Rationale

The most direct and reliable method for preparing this compound is through the N-alkylation of the commercially available precursor, 2,4,5-tribromo-1H-imidazole. This strategy is superior to the direct bromination of 1-isopropyl-1H-imidazole, as the latter could lead to a mixture of partially brominated products and is generally less selective. The chosen method involves a classic two-step, one-pot process: deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

  • Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to abstract the acidic proton from the N-1 position of 2,4,5-tribromo-1H-imidazole. This generates a highly nucleophilic imidazolide anion.

  • N-Alkylation: The resulting anion readily attacks an isopropyl electrophile, such as 2-bromopropane, via an Sₙ2 reaction to form the desired N-isopropyl bond.[6]

This approach offers high conversion and a relatively clean reaction profile, simplifying subsequent purification.

Experimental Protocol

Materials:

  • 2,4,5-tribromo-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,5-tribromo-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Self-Validation: The identity and purity of the final product must be confirmed. Standard characterization techniques include:

    • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isopropyl group and the correct substitution pattern on the imidazole ring.

    • Mass Spectrometry (MS): To verify the molecular weight (346.848 g/mol ) and the characteristic isotopic pattern of a tribrominated compound.

Synthesis_Workflow start 1. Dissolve 2,4,5-tribromo- 1H-imidazole in anhy. DMF deprotonation 2. Add NaH at 0°C (Deprotonation) start->deprotonation alkylation 3. Add 2-bromopropane (Alkylation) deprotonation->alkylation stir 4. Stir 16h at RT alkylation->stir quench 5. Quench with aq. NH₄Cl stir->quench extract 6. Extract with EtOAc quench->extract purify 7. Purify via Column Chromatography extract->purify characterize 8. Characterize (NMR, MS) purify->characterize Logical_Relationships core This compound suzuki Suzuki Coupling core->suzuki sonogashira Sonogashira Coupling core->sonogashira buchwald Buchwald-Hartwig Amination core->buchwald library Diverse Chemical Libraries (Substituted Imidazoles) suzuki->library sonogashira->library buchwald->library antifungal Antifungal Agents library->antifungal anticancer Anticancer Agents library->anticancer other Other Bioactive Molecules library->other

Caption: Role as a building block leading to diverse therapeutic agents.

Safety and Handling

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific target organ toxicityH335May cause respiratory irritation.
Source:[5]
Recommended Handling Procedures
  • Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [7]Facilities should be equipped with an eyewash station and a safety shower. [8]* Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash-resistant safety goggles or a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. [9]Do not eat, drink, or smoke in the laboratory. [8]Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [7][8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [10]

Conclusion

This compound is more than just a chemical compound; it is a powerful tool for innovation in the pharmaceutical and material sciences. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization make it an exceptionally valuable building block. For researchers and drug development professionals, this compound offers a reliable starting point for the creation of novel molecular architectures, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.

References

  • PubChem. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (n.d.). 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole. Retrieved from [Link]

  • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved from [Link]

  • Autechem. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ResearchGate. (2015). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. Retrieved from [Link]

  • Wang, S., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Retrieved from [Link]

Sources

The Brominated Imidazole Alkaloids: From Marine Origins to Biofilm Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Technical Evolution of Brominated Imidazoles Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The brominated pyrrole-imidazole alkaloids (PIAs) represent a distinct class of marine secondary metabolites primarily isolated from sponges of the genera Agelas, Axinella, and Phakellia. Characterized by a high nitrogen content (often >20% by weight) and the presence of a 2-aminoimidazole (2-AI) pharmacophore, these compounds have evolved from chemical curiosities to lead structures in the fight against antibiotic resistance. This guide analyzes the historical discovery of the PIAs, elucidates the "pseudo-dimerization" biosynthetic logic, and details the synthetic methodologies that unlocked their therapeutic potential as non-biocidal biofilm inhibitors.

Historical Genesis: The Marine Sponge Connection

The history of brominated imidazoles is inextricably linked to the chemical ecology of the Caribbean and Mediterranean seas.

  • 1971: The Oroidin Breakthrough: The foundational member of this class, Oroidin , was isolated from the sponge Agelas oroides by Forenza and colleagues. Its structure—a brominated pyrrole carboxamide linked to a 2-aminoimidazole moiety—defied the standard biosynthetic logic of the time.

  • 1981: The Sceptrin Enigma: Ten years later, Faulkner and Clardy isolated Sceptrin from Agelas sceptrum. Sceptrin was a structural marvel, essentially a [2+2] photodimer of oroidin containing a cyclobutane core. Its discovery suggested a biosynthetic pathway driven by sunlight and radical chemistry, a hypothesis that would challenge synthetic chemists for decades.

  • The "Agelas" Signature: These compounds serve as chemical defense agents. The high concentration of oroidin (up to 4-5% dry weight) in Agelas sponges acts as a feeding deterrent against reef fish, a property now repurposed for inhibiting bacterial colonization.

Structural Diversity & Biosynthetic Logic

The structural complexity of PIAs arises from a combinatorial assembly of simple building blocks. The "Oroidin Hypothesis" posits that a small set of monomers undergo oxidative coupling to generate the entire family.

The Monomer-Dimer Hierarchy
  • Monomers: Clathrodin (non-brominated), Hymenidin (mono-brominated), Oroidin (di-brominated).

  • Dimers: Sceptrin (cyclobutane core), Ageliferin (cyclohexene core), Mauritiamine.

Visualization: The Biosynthetic Tree

The following diagram illustrates the divergent pathways from the precursor amino acids to the complex dimeric alkaloids.

Biosynthesis cluster_precursors Precursors cluster_dimers Complex Dimers Proline Proline/Ornithine Clathrodin Clathrodin (Non-brominated) Proline->Clathrodin Bromination & Amidation Histidine Histidine Histidine->Clathrodin Hymenidin Hymenidin (Mono-brominated) Clathrodin->Hymenidin Bromination Oroidin Oroidin (Key Intermediate) Sceptrin Sceptrin (Cyclobutane Core) Oroidin->Sceptrin [2+2] Photodimerization (Biomimetic) Hymenidin->Oroidin Bromination Ageliferin Ageliferin (Ring Expansion) Sceptrin->Ageliferin Rearrangement Palauamine Palau'amine (Hexacyclic Core) Ageliferin->Palauamine Oxidative Cyclization

Caption: Divergent biosynthetic pathway of Pyrrole-Imidazole Alkaloids (PIAs). Oroidin serves as the central node for dimerization.

Synthetic Evolution: Overcoming the "Nitrogen Challenge"

Synthesizing PIAs is notoriously difficult due to their high nitrogen content, polarity, and the sensitivity of the 2-aminoimidazole ring to oxidation.

The Regioselectivity Problem

Direct bromination of the imidazole ring often leads to poly-brominated mixtures or destruction of the aromatic system.

  • Early Approach: Protection of the imidazole nitrogen (e.g., with Boc or SEM groups) followed by lithiation and halogen trapping.

  • Modern Approach (C-H Activation): Direct, regioselective C-H arylation or halogenation using specific solvent systems (e.g., DMF) that stabilize the intermediate σ-complex.

Key Synthetic Milestone: The Baran Sceptrin Synthesis (2004)

The Baran lab achieved a concise total synthesis of Sceptrin by avoiding protecting groups where possible.

  • Key Strategy: Use of an oxaquadricyclane rearrangement to install the cyclobutane core with perfect stereocontrol.

  • Significance: This route proved that the complex core could be assembled rapidly, validating the "minimalist" synthetic philosophy.

Protocol: Scalable Synthesis of Oroidin

While total syntheses of complex dimers are academic triumphs, the synthesis of Oroidin is the most critical protocol for researchers needing a scaffold for drug development. The following protocol is based on the optimized imidazo[1,2-a]pyrimidine route (RSC 2013), which avoids expensive guanidinylation reagents.

Protocol Overview

Objective: Synthesis of Oroidin hydrochloride from 2-aminoimidazole. Yield: ~82% overall. Purity: >95% (HPLC).

Step-by-Step Methodology
StepReagent/ConditionMechanismCritical Note
1. Masking 2-aminopyrimidine + α-bromoketone → Imidazo[1,2-a]pyrimidineCyclocondensationProtects the sensitive 2-AI moiety within a fused system.
2. Side Chain Aldol condensation with pyrrole-2-carboxaldehydeC-C Bond FormationUse molecular sieves to drive equilibrium; water inhibits yield.
3. Unmasking Hydrazine hydrate (N₂H₄·H₂O), Ethanol, RefluxNucleophilic Ring OpeningReleases the free 2-aminoimidazole. Ventilation required.
4. Salt Formation HCl in DioxaneAcid-Base ReactionPrecipitates Oroidin as a stable HCl salt.
Detailed Procedure (Self-Validating)
  • Condensation: Dissolve 2-amino-4-methylpyrimidine (10 mmol) and the appropriate bromoketone in ethanol (50 mL). Reflux for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) until the starting amine disappears.

  • Aldol Reaction: To the intermediate (10 mmol) in acetic acid (20 mL), add 4,5-dibromopyrrole-2-carboxaldehyde (10 mmol). Heat to 110°C for 12 hours. The solution will darken.

  • Cleavage: Evaporate acetic acid. Redissolve residue in ethanol (30 mL). Add hydrazine hydrate (50 mmol). Reflux for 3 hours. The pyrimidine ring cleaves, regenerating the 2-aminoimidazole.

  • Isolation: Cool to 0°C. Acidify with 4M HCl/Dioxane. Filter the yellow precipitate. Wash with cold ether (3x 20 mL) to remove hydrazine byproducts. Recrystallize from MeOH/H₂O.

Pharmacological Mechanism: Biofilm Inhibition

Unlike conventional antibiotics, 2-aminoimidazoles (2-AIs) do not kill bacteria (bactericidal).[1] Instead, they are anti-virulence agents that disperse biofilms.

Mechanism of Action: Response Regulator Targeting

The 2-AI motif acts as a small-molecule inhibitor of Two-Component Systems (TCS), specifically targeting the Response Regulator (RR) .

  • Target: BfmR (in A. baumannii) or QseB (in E. coli).

  • Action: The 2-AI binds to the receiver domain of the RR.

  • Result: This binding induces a conformational change that prevents the RR from dimerizing or binding to DNA promoters responsible for biofilm matrix production (e.g., csu operon).

Visualization: Signaling Interference

BiofilmInhibition cluster_bacterium Bacterial Cell Sensor Sensor Kinase (Membrane Bound) RR_Inactive Response Regulator (Inactive) Sensor->RR_Inactive Phosphorylation Signal Environmental Signal (Stress/Quorum) Signal->Sensor Activation RR_Active Response Regulator (Phosphorylated) RR_Inactive->RR_Active DNA Biofilm Genes (Promoter Region) RR_Active->DNA DNA Binding Biofilm Biofilm Formation (EPS Production) DNA->Biofilm Transcription Drug 2-Aminoimidazole (Inhibitor) Drug->RR_Active Allosteric Binding (BLOCKS DNA Binding)

Caption: Mechanism of Action.[2][3] The 2-Aminoimidazole (blue) binds to the active Response Regulator (red), blocking its interaction with DNA and halting biofilm gene transcription.

Future Outlook

The field is shifting from total synthesis of complex dimers to the design of simplified analogues .

  • Adjuvants: 2-AIs are being developed as adjuvants to resensitize MRSA and MDR-TB to existing antibiotics.

  • Materials Science: Incorporation of 2-AI monomers into polymer coatings for medical devices (catheters, implants) to prevent nosocomial infections.

References

  • Forenza, S., et al. (1971). "Oroidin, a bromopyrrole alkaloid from the marine sponge Agelas oroides." Chemical Communications. Link

  • Walker, R. P., et al. (1981). "Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum." Journal of the American Chemical Society.[4] Link

  • Baran, P. S., et al. (2004).[5] "Short total synthesis of sceptrin." Journal of the American Chemical Society.[4] Link

  • Thompson, R. A., et al. (2012). "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-aminoimidazole-based antibiofilm agent."[2][3][6][7] Biochemistry. Link

  • Goh, E. T., et al. (2013). "A facile synthesis of oroidin and its congeners through imidazo[1,2-a]pyrimidine chemistry." Organic & Biomolecular Chemistry. Link

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem. Link

Sources

Foreword: The Strategic Value of Brominated Imidazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Bromination of 1-isopropyl-1H-imidazole

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules, from essential amino acids to cutting-edge pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The strategic introduction of a bromine atom onto this ring system via electrophilic substitution dramatically enhances its synthetic utility.[2] Brominated imidazoles serve as versatile intermediates, unlocking a vast chemical space through subsequent cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This guide provides a comprehensive technical overview of the electrophilic bromination of 1-isopropyl-1H-imidazole, a key building block, focusing on mechanistic rationale, a field-proven experimental protocol, and critical process insights for researchers in drug development.

Mechanistic Deep Dive: The Dynamics of Imidazole Bromination

The electrophilic bromination of an N-substituted imidazole is a classic example of electrophilic aromatic substitution (SEAr). The reaction proceeds via a well-understood, two-step addition-elimination mechanism.[4] However, the specific outcome is governed by the inherent nucleophilicity of the imidazole ring and the directing effects of its substituents.

Activation and Regioselectivity

The imidazole ring is an electron-rich π-excessive heterocycle, making it highly activated towards electrophilic attack.[5] The N-1 isopropyl group, being a weak electron-donating group through induction, further enhances the electron density of the ring, promoting the reaction.

The critical question in the bromination of 1-isopropyl-1H-imidazole is regioselectivity. The possible sites for substitution are C2, C4, and C5.

  • C4 and C5 Positions: These positions are electronically favored for electrophilic attack. The attack at C4 or C5 leads to a resonance-stabilized cationic intermediate (a σ-complex or arenium ion) where the positive charge is delocalized over three atoms, including the sp²-hybridized nitrogen, without disrupting the lone pair sextet of the other nitrogen.[6]

  • C2 Position: Attack at the C2 position, situated between the two nitrogen atoms, is generally less favored. The resulting intermediate is less stable because delocalization of the positive charge would involve the highly electronegative imine-like nitrogen in a less favorable manner.[6]

Therefore, electrophilic bromination is strongly directed to the C4 and C5 positions. In many cases, due to the high reactivity of the imidazole ring, the reaction can proceed to give di- or even tri-brominated products if the reaction conditions are not carefully controlled.[6]

The Electrophile: Choosing the Right Brominating Agent

While molecular bromine (Br₂) can be used, it is highly toxic, corrosive, and can lead to over-bromination.[7] For substrates like N-alkylimidazoles, N-Bromosuccinimide (NBS) is the reagent of choice.[8] NBS is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which is crucial for achieving high selectivity for monobromination.[9]

The Stepwise Mechanism

The reaction mechanism can be visualized as a two-step process:

  • Formation of the σ-Complex: The π-electrons of the imidazole ring attack the electrophilic bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate, the σ-complex. This is the rate-determining step.[4]

  • Deprotonation and Aromatization: A base (which can be the succinimide anion generated in the first step, or the solvent) abstracts a proton from the carbon atom that was attacked by the bromine. This restores the aromaticity of the imidazole ring, yielding the final brominated product.[4]

Caption: The two-step mechanism of electrophilic bromination.

Field-Proven Experimental Protocol

This protocol is designed for the selective monobromination of 1-isopropyl-1H-imidazole, prioritizing yield and purity. It is a self-validating system where careful control of stoichiometry and temperature dictates the outcome.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
1-isopropyl-1H-imidazole≥98%Sigma-Aldrich, Combi-Blocks
N-Bromosuccinimide (NBS)≥99%, ReagentPlus®Sigma-Aldrich, Acros
Acetonitrile (MeCN)Anhydrous, ≥99.8%MilliporeSigma, Fisher
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (aq.)-Lab-prepared
Saturated Sodium Bicarbonate (aq.)-Lab-prepared
Brine (Saturated NaCl aq.)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-VWR, Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Methodology

Causality Note: This procedure employs controlled, portion-wise addition of NBS at a reduced temperature. This is critical to dissipate the exothermic heat of reaction and to maintain a low instantaneous concentration of the brominating agent, thereby minimizing the formation of di- and tri-brominated impurities.

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 1-isopropyl-1H-imidazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of substrate).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. An inert atmosphere (Nitrogen or Argon) is recommended to ensure reproducibility by preventing side reactions with atmospheric moisture.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes. The key to a successful reaction is ensuring the internal temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Quenching:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL per 1 g of starting material).

    • Add saturated sodium thiosulfate solution to quench any unreacted NBS (a faint yellow color may disappear).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes the succinimide byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure bromo-1-isopropyl-1H-imidazole.

G start Setup: Dissolve 1-isopropyl-1H-imidazole in anhydrous MeCN under N2 cool Cool reaction mixture to 0 °C start->cool add_nbs Add NBS (1.05 eq) portion-wise (T < 5 °C) cool->add_nbs react Stir at 0 °C (1h), then warm to RT (2-4h) add_nbs->react monitor Monitor by TLC/LC-MS for completion react->monitor monitor->react Incomplete quench Quench with H2O and Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with NaHCO3 (aq) and Brine extract->wash dry Dry (MgSO4), filter, and concentrate wash->dry purify Purify via Flash Chromatography dry->purify product Isolated Product: bromo-1-isopropyl-1H-imidazole purify->product

Caption: Experimental workflow for the synthesis of bromo-1-isopropyl-1H-imidazole.

Data, Expected Outcomes, and Characterization

The reaction is expected to yield a mixture of 4-bromo- and 5-bromo-1-isopropyl-1H-imidazole as the major monobrominated products. Due to the tautomeric nature of the unbrominated imidazole ring, the 4- and 5-positions are equivalent; however, after N-1 substitution, they become distinct. The electronic and steric environment is very similar, often leading to a mixture of isomers that can be challenging to separate.

Representative Reaction Outcomes
EntryEquivalents of NBSSolventTemperature (°C)Expected Major Product(s)Anticipated Yield
11.05MeCN0 to RT4/5-bromo-1-isopropyl-1H-imidazole75-90%
21.05CHCl₃0 to RT4/5-bromo-1-isopropyl-1H-imidazole70-85%
32.2MeCNRT4,5-dibromo-1-isopropyl-1H-imidazoleVariable
43.5MeCNReflux2,4,5-tribromo-1-isopropyl-1H-imidazoleVariable

Yields are hypothetical based on typical outcomes for similar substrates.

Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods. For the expected major product, 4(5)-bromo-1-isopropyl-1H-imidazole:

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of one of the aromatic proton signals (at C4 or C5) compared to the starting material. The remaining two aromatic protons will appear as singlets (or narrow doublets due to long-range coupling). The isopropyl methine (septet) and methyl (doublet) signals will remain.

  • ¹³C NMR: The carbon spectrum will show a signal for the bromine-bearing carbon (C-Br) at approximately 105-115 ppm. The other carbon signals of the imidazole ring will also shift accordingly.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For C₇H₁₁BrN₂, the expected [M+H]⁺ would be ~191.01 and ~193.01.

Safety and Handling

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Brominated Products: Halogenated organic compounds should be considered potentially toxic and handled with care.[10]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Imidazoles. Chemistry Online. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. Autechilo. [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Vienna. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv.org. [Link]

  • 4-Bromo-1H-imidazole - SpectraBase. Wiley Online Library. [Link]

  • 1-(3-Bromopropyl)-1H-imidazole. PubChem. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

  • 1H-Imidazole, 4-bromo-. PubChem. [Link]

  • Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. PubMed. [Link]

  • Direct monobromination of imidazole and N-methylimidazole. Royal Society of Chemistry. [Link]

Sources

Substituted Tribromoimidazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Synthesis, Bioactivity, and Therapeutic Potential

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of bromine atoms to this scaffold dramatically influences its physicochemical properties and biological activities, leading to a fascinating class of compounds known as substituted tribromoimidazoles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of these highly halogenated heterocycles, with a particular focus on their potential as antimicrobial, anticancer, and antifouling agents, as well as their intriguing role as uncouplers of oxidative phosphorylation.

The Tribromoimidazole Core: Synthesis and Functionalization

The foundational step in exploring this class of compounds is the synthesis of the 2,4,5-tribromoimidazole core. This is typically achieved through the direct bromination of imidazole.

Synthesis of 2,4,5-Tribromoimidazole

A common and effective method for the synthesis of 2,4,5-tribromoimidazole involves the reaction of imidazole with an excess of bromine in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid.[2][3]

Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole [2]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve imidazole and sodium acetate in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. Maintain the temperature below 40°C.

  • Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any remaining salts and acetic acid, and dry to obtain 2,4,5-tribromoimidazole as a solid.

This straightforward protocol provides the key building block for the synthesis of a variety of substituted derivatives.

Synthesis_of_Tribromoimidazole Imidazole Imidazole Reagents Br₂, NaOAc, Acetic Acid Imidazole->Reagents Tribromoimidazole 2,4,5-Tribromoimidazole Reagents->Tribromoimidazole Bromination

Caption: General synthetic scheme for 2,4,5-tribromoimidazole.

N-Substitution of the Tribromoimidazole Ring

The presence of the N-H proton in 2,4,5-tribromoimidazole provides a reactive site for the introduction of various substituents at the N-1 position. This N-functionalization is a key strategy for modulating the biological activity and physicochemical properties of the parent compound.

Common N-substitution reactions include alkylation, arylation, and acylation. For instance, N-alkylated derivatives can be prepared by reacting 2,4,5-tribromoimidazole with alkyl halides in the presence of a base.

Experimental Protocol: N-Alkylation of 2,4,5-Tribromoimidazole

  • Reaction Setup: Suspend 2,4,5-tribromoimidazole and a base (e.g., potassium carbonate) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the suspension.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

  • Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2,4,5-tribromoimidazole.

N_Substitution_of_Tribromoimidazole Tribromoimidazole 2,4,5-Tribromoimidazole AlkylHalide R-X (Alkyl Halide) Base Tribromoimidazole->AlkylHalide N_Substituted N-Substituted 2,4,5-Tribromoimidazole AlkylHalide->N_Substituted N-Alkylation

Caption: General scheme for N-substitution of 2,4,5-tribromoimidazole.

C-Substitution of the Tribromoimidazole Ring

While less common than N-substitution, the introduction of substituents at the carbon atoms of the tribromoimidazole ring offers another avenue for structural diversification. This can be achieved through metal-catalyzed cross-coupling reactions, where one or more of the bromine atoms are replaced with other functional groups. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups.[4]

Biological Activities of Substituted Tribromoimidazoles

The dense halogenation of the imidazole core imparts unique electronic and lipophilic properties to tribromoimidazole derivatives, leading to a range of interesting biological activities.

Uncouplers of Oxidative Phosphorylation

One of the most significant reported biological effects of 2,4,5-tribromoimidazole is its ability to act as an uncoupler of oxidative phosphorylation.[2] Uncouplers are compounds that disrupt the coupling between the electron transport chain and ATP synthesis in mitochondria.[5][6] They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP production.[7][8] This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, with the energy being released as heat.

The mechanism of action for weakly acidic uncouplers, a class to which tribromoimidazole likely belongs due to the acidic N-H proton, involves their ability to act as protonophores.[6] They pick up protons from the intermembrane space and release them into the mitochondrial matrix, effectively short-circuiting the proton motive force.

Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H⁺) ETC->H_gradient Pumps H⁺ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes H_gradient->ATPSynthase Drives TBI Tribromoimidazole (TBI) H_gradient->TBI Carries H⁺ across membrane

Caption: Mechanism of oxidative phosphorylation uncoupling by tribromoimidazole.

This property has significant implications for the cytotoxicity of these compounds and is an important consideration in their development as therapeutic agents.

Antimicrobial and Anticancer Potential

While specific IC50 and MIC values for a wide range of substituted tribromoimidazoles are not extensively reported in the literature, the broader class of substituted imidazoles and brominated heterocyclic compounds demonstrates significant antimicrobial and anticancer activities.[9][10]

  • Antimicrobial Activity: The lipophilicity conferred by the bromine atoms can enhance the ability of these compounds to penetrate microbial cell membranes. The imidazole core itself is present in many known antimicrobial agents.[11]

  • Anticancer Activity: The uncoupling of oxidative phosphorylation can be a mechanism for inducing apoptosis in cancer cells, which often have altered metabolic pathways. Several studies have reported the cytotoxic effects of substituted imidazoles against various cancer cell lines, with some derivatives showing promising IC50 values.[12][13][14] For example, certain trisubstituted imidazoles have shown activity against breast cancer cell lines.[13]

Further screening of a diverse library of substituted tribromoimidazoles is warranted to identify lead compounds with potent and selective antimicrobial and anticancer properties.

Compound ClassOrganism/Cell LineActivity (IC50/MIC)Reference
Substituted ThiazolesBacillus subtilisTwice as active as ampicillin[2]
Substituted ThiazolesCandida albicans50% less active than clotrimazole[2]
2-phenylethylthiourea derivativeCancer cell lines23.8 ± 0.45 to 38.2 ± 3.10 μM[12]
Imidazo[1,2-a]pyrimidine derivativesMCF-7 breast cancer cells3d: 43.4 µM, 4d: 39.0 µM[13]
Imidazo[1,2-a]pyrimidine derivativesMDA-MB-231 breast cancer cells3d: 35.9 µM, 4d: 35.1 µM[13]
2,4,5-triarylimidazole-1,2,3-triazole derivative (5j)α-glucosidase15.16±0.18 μM[3]
Azole derivatives (2b, 4c, 2d, 3d)HepG2 human cancer cell line<50µM[14]

Table 1: Representative biological activities of related substituted azole derivatives.

Marine Natural Products and Antifouling Applications

A significant number of marine natural products, particularly those isolated from sponges, contain brominated pyrrole-imidazole alkaloid skeletons.[1] A prominent example is oroidin, which is considered a biosynthetic precursor to a wide array of more complex alkaloids.[1] Many of these natural products exhibit interesting biological activities, including anti-inflammatory and antifouling properties.[15][16]

Antifouling agents are crucial for preventing the accumulation of marine organisms on submerged surfaces.[17] The presence of brominated imidazole and related structures in marine organisms that remain free of fouling suggests a natural defensive role for these compounds. This has spurred interest in synthetic brominated imidazoles and their derivatives as potential non-toxic and effective antifouling agents.

Future Directions and Conclusion

Substituted tribromoimidazoles represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the 2,4,5-tribromoimidazole core provides a solid foundation for the creation of diverse chemical libraries through N- and C-substitution.

Key areas for future research include:

  • Expansion of Chemical Space: The development of novel synthetic methodologies for the regioselective functionalization of the tribromoimidazole ring will be crucial for generating a wider range of derivatives.

  • Systematic Biological Screening: Comprehensive screening of these compounds against a broad panel of microbial pathogens and cancer cell lines is needed to identify lead candidates with high potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities, particularly the uncoupling of oxidative phosphorylation, will guide the rational design of more effective and less toxic analogs.

  • Exploration of Antifouling Potential: Given the prevalence of related structures in marine natural products with antifouling properties, a systematic investigation of substituted tribromoimidazoles in antifouling assays is highly warranted.

References

  • Burungale et al. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC - NIH. 2021. Available from: [Link]

  • The Synthesis Of 2,4,5-Triarylsubstituted Imidazole Derivatives In... ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. 2021. Available from: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Available from: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Preparation of 2,4,5-tribromoimidazole. PrepChem.com. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Antifouling activity of brominated cyclopeptides from the marine sponge Geodia barretti. Available from: [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. Available from: [Link]

  • Convenient Synthesis of Highly Substituted Imidazole Derivatives. ResearchGate. Available from: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available from: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. 2007. Available from: [Link]

  • Uncouplers of Oxidative Phosphorylation. CUTM Courseware. Available from: [Link]

  • Uncouplers of oxidative phosphorylation. PMC - NIH. Available from: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]

  • Uncouplers / Inhibitors of oxidative phosphorylation. Gyan Sanchay. Available from: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC - NIH. 2021. Available from: [Link]

  • Screening of bromotyramine analogues as antifouling compounds against marine bacteria. Available from: [Link]

  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. 2021. Available from: [Link]

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PMC - PubMed Central. Available from: [Link]

  • Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. MDPI. Available from: [Link]

  • Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. NIH. Available from: [Link]

  • Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation. ResearchGate. Available from: [Link]

  • In-Situ Formation of H-Bonding Imidazole Chains in Break-Junction Experiments. ChemRxiv. Available from: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. ResearchGate. Available from: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available from: [Link]

  • synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. Available from: [Link]

  • Total syntheses of oroidin, hymenidin and clathrodin. RSC Publishing. 2013. Available from: [Link]

  • Predicting Antifouling Activity and Acetylcholinesterase Inhibition of Marine-Derived Compounds Using a Computer-Aided Drug Design Approach. NIH. Available from: [Link]

  • Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms. PubMed. Available from: [Link]

  • Synthesis, biological evaluation and molecular docking of N, N'-bis([2][18][19]triazole[4,3-b]. Semantic Scholar. Available from: [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. 2023. Available from: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available from: [Link]

  • Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. 2024. Available from: [Link]

  • Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. PMC - NIH. Available from: [Link]

  • Convenient synthesis of polybrominated imidazole building blocks. ResearchGate. Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. Available from: [Link]

Sources

Methodological & Application

Application Note: Sequential Regioselective Functionalization of 2,4,5-Tribromo-1-isopropyl-1H-imidazole

[1]

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide range of kinase inhibitors, particularly those targeting p38 MAP kinase (e.g., SB203580 analogs) and BRAF . The 2,4,5-trisubstituted imidazole motif functions as an ATP-mimetic, where the nitrogen atoms and specific aryl substituents engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region and hydrophobic pockets.

This guide details the utilization of 2,4,5-tribromo-1-isopropyl-1H-imidazole (TBII) as a high-value building block. Unlike mono-halogenated precursors, TBII allows for rapid, diversity-oriented synthesis through sequential regioselective functionalization . By exploiting the electronic and steric differentiation between the C-2, C-4, and C-5 positions, researchers can programmatically install three distinct substituents, accelerating Lead Optimization (LO) campaigns.

Chemical Profile & Reactivity Landscape[2]

To successfully utilize TBII, one must understand the electronic "map" of the molecule. The three bromine atoms are not chemically equivalent.[1]

The Regioselectivity Hierarchy
  • C-2 Position (The "Switch"): The C-2 proton (in the parent imidazole) is the most acidic.[1] In the tribromo derivative, the C-2 bromine is activated by the inductive effect of the two adjacent nitrogen atoms. It is the most reactive site for Lithium-Halogen Exchange (Li-HE).[1]

  • C-5 Position (The "Shielded" Site): Located adjacent to the N-isopropyl group, this position is sterically crowded.[1] This steric hindrance retards palladium-catalyzed cross-coupling reactions compared to the C-4 position.

  • C-4 Position (The "Open" Site): Less sterically hindered than C-5.[1] In the absence of C-2 reactivity (or after C-2 protection/substitution), C-4 is often the preferred site for Suzuki-Miyaura coupling.

Reactivity Flowchart (Graphviz)[2]

ReactivityMapcluster_legendSelectivity RulesTBIIThis compoundStep1Step 1: C-2 Functionalization(Lithium-Halogen Exchange)TBII->Step1 i-PrMgCl or n-BuLi (-78°C to 0°C)Intermediate2-Aryl-4,5-dibromo-1-isopropylimidazoleStep1->Intermediate Electrophile (E+)Step2Step 2: C-4 Functionalization(Suzuki Coupling - Sterically Controlled)Intermediate->Step2 Pd(PPh3)4, Ar-B(OH)2 Base, HeatFinalTri-substituted Kinase Inhibitor(p38 MAPK / BRAF target)Step2->Final C-5 Derivatization (Optional Step 3)Rule1C-2: Most electron-deficient (Li-Exchange preferred)Rule2C-5: Sterically hindered by Isopropyl (Pd-coupling retarded)Rule3C-4: Accessible for Cross-Coupling

Caption: Logical flow of sequential substitution on the TBII scaffold. The steric bulk of the N-isopropyl group is the critical control element for distinguishing C-4 from C-5.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (TBII)

Note: While TBII can be purchased, in-house synthesis ensures purity and scalability.

Objective: Bromination of 1-isopropyl-1H-imidazole. Mechanism: Electrophilic aromatic substitution.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Dissolve 1-isopropyl-1H-imidazole (10.0 g, 90.8 mmol) in glacial acetic acid (100 mL). Add sodium acetate (30.0 g, 365 mmol) as an acid scavenger.[1]

  • Bromination: Cool the solution to 0°C. Add Bromine (

    
    ) (15.5 mL, 300 mmol, 3.3 eq) dropwise over 30 minutes. The reaction is exothermic; control addition rate to maintain temperature <10°C.[1]
    
  • Reaction: Allow the mixture to warm to room temperature, then stir for 18 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). A yellow/orange precipitate will form.[1]

  • Neutralization: Carefully adjust pH to ~8 using saturated aqueous

    
     or 20% NaOH solution.[1]
    
  • Isolation: Filter the solid, wash extensively with water and cold hexanes.[1] Recrystallize from Ethanol/Water.[1]

  • Validation: Confirm identity via

    
     NMR (Absence of aromatic protons) and Mass Spectrometry (Characteristic tri-bromo isotope pattern: M+, M+2, M+4, M+6).
    
Protocol B: Regioselective C-2 Arylation (The "Head" Group)

Objective: Installation of the C-2 substituent using Lithium-Halogen Exchange. Target: 4,5-dibromo-1-isopropyl-2-phenyl-1H-imidazole (Example).

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve TBII (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Exchange: Cool to -78°C (Dry ice/Acetone bath). Add

    
    -Butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
    
    • Critical Insight: Reaction at C-2 is instantaneous.[1] Do not prolong stirring at -78°C beyond 15 minutes to avoid "scrambling" (halogen dance).[1]

  • Quench: Add the electrophile (e.g., Benzaldehyde, or for arylation, use Transmetalation: Add

    
     then perform Negishi coupling, OR quench with 
    
    
    to make 2-iodo analog for selective Suzuki).[1]
    • Direct Arylation Route: For direct introduction of an aryl group, it is often safer to quench the C-2 Lithio species with Tributyltin chloride (

      
      ) to form the stannane, followed by Stille Coupling, OR use 
      
      
      -PrMgCl for a Grignard-based exchange followed by Kumada coupling.
  • Standard Protocol (via Grignard):

    • Use

      
      -PrMgCl (1.1 eq) at 0°C instead of 
      
      
      -BuLi at -78°C.[1] This is more scalable.[1]
    • Stir 30 mins at 0°C.

    • Add Aryl-Iodide (1.1 eq) and

      
       (5 mol%).[1]
      
    • Reflux for 12 hours.[1]

Protocol C: C-4 vs C-5 Differentiation (The "Hinge" Binder)

Objective: Selective Suzuki coupling at C-4.[1] Context: In p38 inhibitors, the C-4 position typically holds the 4-fluorophenyl group or the pyridine ring.

  • Reagents: Combine 2-substituted-4,5-dibromoimidazole (1.0 eq), Aryl-Boronic Acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1).[1]

  • Catalyst:

    
     (3-5 mol%) is preferred for steric tolerance.[1]
    
  • Conditions: Heat to 80°C for 4-6 hours.

  • Selectivity Check: Monitor via HPLC. The C-4 product forms first.[1] The C-5 position is blocked by the N-isopropyl group.

    • Troubleshooting: If C-5 coupling is observed (bis-coupling), lower the temperature to 60°C and reduce catalyst loading.[1]

Data Summary: Solvent & Reagent Compatibility

Reaction StepPreferred SolventKey ReagentTempCritical Factor
Halogen Exchange THF (Anhydrous)

-PrMgCl or

-BuLi
0°C or -78°CMoisture sensitivity; Temp control to prevent halogen dance.
Suzuki Coupling DME/H2O or Dioxane

,

80-100°CBase strength affects hydrolysis; C-4 selectivity is steric-driven.[1]
Bromination Acetic Acid

/ NaOAc
0°C -> RTExotherm control; pH management during workup.[1]

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

Target: An analog of SB203580 (4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridine), adapted with an N-isopropyl group.

  • Start: TBII.

  • Step 1 (C-2): Metal-halogen exchange with

    
    -BuLi (-78°C), quench with 4-(methylthio)benzaldehyde (followed by oxidation later) or direct coupling with 4-(methylthio)phenylboronic acid if using the Pd-catalyzed route.[1]
    
    • Result: 1-isopropyl-2-(4-methylthiophenyl)-4,5-dibromoimidazole.

  • Step 2 (C-4): Suzuki coupling with 4-fluorophenylboronic acid .[1]

    • Selectivity: The 4-fluorophenyl group installs at C-4 due to the steric blocking of C-5 by the isopropyl group.

    • Result: 4-(4-fluorophenyl)-5-bromo-imidazole intermediate.[1]

  • Step 3 (C-5): Suzuki coupling with 4-pyridylboronic acid .[1]

    • Conditions: Requires harsher conditions (higher temp, stronger catalyst like Pd-XPhos) to force coupling at the hindered C-5 position.[1]

  • Final Step: Oxidation of the methylthio group to sulfoxide (mCPBA) to yield the bioactive inhibitor.[1]

References

  • Iddon, B., & Khan, N. (1987).[1] Azoles. Part 5. Metal–halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452.

    • Relevance: Establishes the foundational regioselectivity rules (C-2 preference)
  • Laufer, S. A., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release.[1] Journal of Medicinal Chemistry, 45(13), 2733–2740.[1]

    • [1]

    • Relevance: Discusses the SAR of imidazole-based p38 inhibitors and the importance of the C4/C5 substitution p
  • Boehm, J. C., et al. (1996).[1] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry, 39(20), 3929-3937.[1]

    • [1]

    • Relevance: Defines the "tri-substituted" pharmacophore requirement for kinase inhibition.
  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1]

    • [1]

    • Relevance: Comprehensive review on the transition-metal catalyzed synthesis of multi-substituted imidazoles.

Application Note: 2,4,5-Tribromo-1-isopropyl-1H-imidazole as a Regioselective Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists. It clarifies the chemical nature of 2,4,5-Tribromo-1-isopropyl-1H-imidazole and corrects a common classification error while providing a high-level protocol for its actual primary application: as a regioselective scaffold in drug discovery.

Executive Summary & Technical Correction

Critical Distinction: While this compound contains three bromine atoms, it is chemically distinct from electrophilic brominating agents such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

  • Brominating Agents (e.g., NBS): Contain labile N-Br bonds that release electrophilic bromine (Br⁺) or bromine radicals (Br•) to functionalize other molecules.

  • This compound: Contains stable aromatic C-Br bonds. It does not readily transfer bromine to other substrates. Instead, it acts as a versatile electrophilic scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

Primary Application: This compound is a "privileged scaffold" in medicinal chemistry, allowing for the sequential, site-selective introduction of three different functional groups to build complex bioactive molecules (e.g., BRAF inhibitors, antifungal agents).

Chemical Properties & Reactivity Profile[1][2][3][4]

PropertyData
Molecular Formula C₆H₇Br₃N₂
Molecular Weight 346.85 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; low solubility in water.[1]
Stability Stable under standard laboratory conditions. Hydrolytically stable compared to N-bromoimides.
Reactivity Order C-2 > C-5 > C-4 (in Pd-catalyzed cross-coupling)
Mechanism of Action: Site-Selective Functionalization

The utility of this molecule lies in the electronic differentiation of its three carbon-bromine bonds. The N-isopropyl group provides solubility and steric influence, directing palladium oxidative addition preferentially.

  • Position C-2: Most electron-deficient (between two nitrogens). Reacts first in cross-coupling.

  • Position C-5: Moderately reactive. Reacts second.

  • Position C-4: Least reactive (most sterically hindered and electron-rich). Reacts last.

ReactivityOrder Substrate 2,4,5-Tribromo- 1-isopropylimidazole Step1 1st Coupling (Pd/Base) Target: C-2 Position Substrate->Step1 Most Reactive (C-2) Inter1 2-Aryl-4,5-dibromo- 1-isopropylimidazole Step1->Inter1 Step2 2nd Coupling (Pd/Base) Target: C-5 Position Inter1->Step2 Moderate Reactivity (C-5) Inter2 2,5-Diaryl-4-bromo- 1-isopropylimidazole Step2->Inter2 Step3 3rd Coupling (Pd/Base) Target: C-4 Position Inter2->Step3 Least Reactive (C-4) Final 2,4,5-Tri-functionalized Imidazole (Drug Core) Step3->Final

Caption: Sequential reactivity hierarchy of the tribromoimidazole scaffold permitting programmable library synthesis.

Detailed Protocol: Sequential Suzuki-Miyaura Coupling

This protocol describes the selective arylation at the C-2 position, the most common first step in utilizing this scaffold.

Phase 1: C-2 Selective Arylation

Objective: Replace the C-2 bromine with an aryl group while leaving C-4 and C-5 bromines intact.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Reagent: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Dissolution: Add this compound (1.0 mmol, 347 mg) and the Arylboronic acid (1.1 mmol) to the vial. Dissolve in 1,4-Dioxane (5 mL).

  • Base Addition: Add the aqueous Na₂CO₃ solution (2.5 mmol, 1.25 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Seal the vial immediately.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material should disappear, and a new spot (monocoupled product) should appear.

    • Note: If the temperature is too high (>100°C) or reaction time too long, you may observe minor C-5 coupling byproducts.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Subsequent Functionalization (C-5 and C-4)
  • C-5 Coupling: The isolated C-2 product can be subjected to a second Suzuki coupling using a different boronic acid. Conditions often require slightly higher temperatures (90-100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).

  • C-4 Coupling: The final bromine at C-4 is quite unreactive. It often requires lithiation (n-BuLi at -78°C) followed by electrophile trapping (e.g., DMF to form an aldehyde) or harsh Negishi coupling conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (C-2) Catalyst deactivation (O₂)Ensure rigorous degassing; switch to fresh Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Poly-coupling (C-2 + C-5) Temperature too highReduce reaction temperature to 60-70°C; reduce boronic acid equivalents to 0.95.
Protodebromination Solvent/Base incompatibilityAvoid alcoholic solvents if possible; ensure anhydrous conditions if using hydride bases.
Low Solubility N-isopropyl lipophilicity limitsUse THF/Water mixtures or add a co-solvent like DMF.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place away from light. While stable, C-Br bonds can degrade slowly under intense UV light.

  • Chemical Incompatibility: Strong oxidizing agents, strong lithiating agents (unless intended for metal-halogen exchange).

References

  • Reactivity of Tribromoimidazoles: Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. Australian Journal of Chemistry. Link

  • Suzuki Coupling Selectivity: Ohta, S., et al. (1992). Regioselective synthesis of tri-substituted imidazoles.[3] Chemical & Pharmaceutical Bulletin. Link

  • Application in BRAF Inhibitors: Springer, C. J., et al. (2011). Scaffold-based discovery of potent BRAF inhibitors. Journal of Medicinal Chemistry. Link

  • Crystal Structure & Properties: Halogen Interactions in 2,4,5-Tribromoimidazolium Salts.[1][4][5] (2012).[1] Crystals (MDPI). Link

  • General Bromination Guide: N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Master Organic Chemistry. Link (Cited for contrast).

Sources

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of 2,4,5-Tribromo-1-isopropyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antimicrobial and Antifungal Agents

The rise of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. Consequently, there is an urgent and unmet need for the discovery and development of new antimicrobial and antifungal agents with novel mechanisms of action. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities.[1][2][3] The five-membered heterocyclic structure of imidazole is a key feature in various existing antimicrobial drugs.[1] Halogenation of such scaffolds can further enhance their biological activity. This document provides a comprehensive guide for the evaluation of the antimicrobial and antifungal properties of a specific class of halogenated imidazoles: 2,4,5-Tribromo-1-isopropyl-1H-imidazole and its derivatives.

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for screening and characterizing the bioactivity of these novel compounds. The methodologies described herein are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6][7]

Underlying Scientific Principles: Potential Mechanisms of Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, the known mechanisms of related compounds provide a strong foundation for investigation.

Antifungal Mechanism: Azole antifungals, a class that includes imidazole derivatives, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase.[8] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[8] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in altered permeability, leakage of cellular contents, and ultimately, fungal cell death.[8] The presence of bromine atoms on the imidazole ring may enhance this activity through increased lipophilicity, facilitating better penetration into the fungal cell.

Antibacterial Mechanism: The antibacterial action of imidazole derivatives can be multifaceted. Some derivatives have been shown to interfere with bacterial DNA replication and cell wall synthesis.[9] Another proposed mechanism for certain imidazole-based compounds involves the disruption of the bacterial cell membrane's electrochemical potential.[10] This can be achieved through the insertion of the molecule into the phospholipid bilayer, leading to membrane disorganization and leakage of essential ions and molecules.[10] Furthermore, halogenated compounds can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components, contributing to bactericidal activity.[11]

Experimental Protocols

Safety Precautions for Handling Brominated Imidazole Derivatives

Brominated organic compounds require careful handling due to their potential toxicity and reactivity.[3][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[12][14]

  • Waste Disposal: Dispose of all waste containing the brominated compounds according to institutional and local environmental regulations.

  • Spill Management: In case of a spill, follow established laboratory procedures for cleaning up hazardous chemical spills.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results.

  • Compound Weighing: Accurately weigh a precise amount of the this compound derivative using an analytical balance.

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended initial solvent. Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Stock Solution Preparation: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or as determined by the compound's stability.

Protocol 2: Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The protocol should be performed in accordance with CLSI guidelines.[6][17]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Compound in Microtiter Plate prep_compound->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set up Positive & Negative Controls add_inoculum->controls incubate Incubate at 35-37°C (18-24h for bacteria, 24-48h for fungi) controls->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculum Dilution: Further dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of the Compound: In a 96-well plate, perform a two-fold serial dilution of the this compound derivative stock solution in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control (Positive Control): Wells containing only the broth and the microbial suspension.

    • Sterility Control (Negative Control): Wells containing only the sterile broth.

    • Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used in the dilutions.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For fungi, especially with azoles, the endpoint is often defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[18]

This method provides a qualitative assessment of antimicrobial activity.[16][19]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar.

  • Controls: Use a disk impregnated with the solvent as a negative control and disks with standard antibiotics/antifungals as positive controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk where there is no microbial growth.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganisms.

Procedure:

  • From the MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

Data Presentation and Interpretation

The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound Derivative (Compound X)
MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm) at 50 µ g/disk
Staphylococcus aureus ATCC 2592381618
Escherichia coli ATCC 25922163214
Pseudomonas aeruginosa ATCC 2785332>6410
Candida albicans ATCC 900284822
Aspergillus fumigatus ATCC 20430581616

Interpretation:

  • A lower MIC value indicates greater potency.

  • If the MBC/MFC is close to the MIC (e.g., within 2-4 fold), the compound is generally considered bactericidal/fungicidal. If the MBC/MFC is significantly higher than the MIC, it is considered bacteriostatic/fungistatic.

  • A larger zone of inhibition in the disk diffusion assay corresponds to greater antimicrobial activity.

Advanced Protocols: Exploring the Mechanism of Action

To further understand how these compounds exert their antimicrobial effects, the following advanced protocols can be employed.

Protocol 4: Cell Membrane Integrity Assay

This assay assesses whether the compound damages the microbial cell membrane.

Workflow for Cell Membrane Integrity Assay

Membrane_Integrity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis start Start prep_cells Prepare Microbial Cell Suspension start->prep_cells treat_cells Treat Cells with Compound at Various Concentrations prep_cells->treat_cells controls Include Positive (e.g., Polymyxin B) & Negative Controls treat_cells->controls add_dye Add Membrane Impermeant Dye (e.g., Propidium Iodide) controls->add_dye measure_fluorescence Measure Fluorescence (Flow Cytometry or Fluorescence Microscopy) add_dye->measure_fluorescence analyze_data Analyze Data to Quantify Membrane Damage measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Cell Membrane Integrity Assay.

Procedure:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase and harvest the cells by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).

  • Treatment: Resuspend the cells in the buffer and treat them with various concentrations of the this compound derivative for a defined period.

  • Staining: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the cell suspensions. PI can only enter cells with compromised membranes and will intercalate with DNA, emitting a red fluorescence.

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells with damaged membranes.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial screening and characterization of the antimicrobial and antifungal activities of this compound derivatives. By adhering to standardized methodologies and systematically exploring the potential mechanisms of action, researchers can effectively evaluate the therapeutic potential of this novel class of compounds in the ongoing search for new antimicrobial agents.

References

  • Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Qirim, T. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • bioMérieux. (2024). Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Clinical Tree. (2023). In Vitro Testing of Antimicrobial Agents. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Pfaller, M. A., & Yu, W. L. (2001). In vitro antifungal susceptibility testing. Current Opinion in Infectious Diseases, 14(6), 647–652. [Link]

  • Atanasova, T., & Navrátilová, L. (2022). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. Journal of Fungi, 8(7), 711. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (2025). Contact imidazole activity against resistant bacteria and fungi. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link]

  • Pierce, J. V., & Revankar, S. G. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 842. [Link]

  • Solution Pharmacy. (2020, May 17). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines [Video]. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • ResearchGate. (2025). In vitro antifungal susceptibility testing. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1121345. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • ICL Group. (n.d.). Bromine - Safety Handbook. [Link]

  • de Oliveira, A. C. C., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(23), 5989. [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. [Link]

  • PENTA. (2019). Bromine - Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]

Sources

Heck reaction protocol using substituted imidazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heck Coupling Using Substituted Imidazole Ligands (NHC-Pd Systems)

Part 1: Executive Summary

This guide details the protocol for utilizing substituted imidazole ligands—specifically N-Heterocyclic Carbenes (NHCs) derived from imidazolium salts—in Palladium-catalyzed Heck reactions.[1] Unlike traditional phosphine ligands (


), imidazole-based NHC ligands offer superior thermal stability, resistance to oxidation, and high electron density at the metal center. This protocol is optimized for drug development workflows requiring high turnover numbers (TON) and the coupling of challenging substrates (e.g., aryl chlorides or electron-rich olefins).

Key Advantages:

  • Air/Moisture Stability: Imidazole-Pd complexes resist oxidative degradation.

  • High Activity: Facilitates oxidative addition into unactivated aryl chlorides.

  • Suppression of Pd-Black: Steric bulk of substituted imidazoles prevents catalyst aggregation.

Part 2: Scientific Foundation & Mechanism[1]

The Ligand Architecture

While simple N-donor imidazoles (e.g., 1-methylimidazole) provide basic stabilization, the industry standard for high-performance coupling is the Imidazolium-derived Carbene .

  • Electronic Effect: The

    
     hybridized carbene carbon acts as a strong 
    
    
    
    -donor, increasing electron density on Pd(0). This lowers the activation energy for the oxidative addition step.
  • Steric Effect: Bulky substituents at the

    
     positions (wingtips) create a "fencing" effect, protecting the active Pd(0) species from bimolecular decomposition.
    
The Catalytic Cycle

The mechanism differs slightly from phosphine systems.[2] The active species is typically a mono-ligated


 complex, which is coordinatively unsaturated and highly reactive.

HeckCycle PreCat Pd(II) Precatalyst (Pd(OAc)2 + Imidazolium Salt) ActiveCat Active Species [Pd(0)-NHC] PreCat->ActiveCat Base/Heat Reduction OxAdd Oxidative Addition [Ar-Pd(II)-X-NHC] ActiveCat->OxAdd + Ar-X Coord Olefin Coordination [Ar-Pd(II)-X-NHC(Olefin)] OxAdd->Coord + Olefin Insert Migratory Insertion (Carbopalladation) Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of the NHC-Pd Heck reaction highlighting the regeneration of the active mono-carbene species.

Part 3: Experimental Protocols

Selection Guide: Ligand & Base
ParameterStandard ConditionsChallenging Substrates (Ar-Cl)Rationale
Ligand Precursor IMES·HCl IPr·HCl IPr is bulkier, promoting reductive elimination in sterically crowded systems.
Pd Source Pd(OAc)₂Pd(dba)₂ or Pd-PEPPSIPd(OAc)₂ is cheaper; PEPPSI is pre-activated.
Base K₂CO₃Cs₂CO₃ or KOtBuCesium salts have higher solubility in organic solvents ("Cesium Effect").
Solvent DMF or DMAc1,4-Dioxane or TolueneAmide solvents stabilize Pd-clusters; Dioxane is better for non-polar substrates.
Protocol A: In-Situ Catalyst Generation (Flexible)

Best for initial screening and library synthesis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Acrylate/Styrene (1.2 equiv)

  • Ligand: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (3 mol%)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Base: KOtBu (2.0 equiv) - Note: Strong base activates the carbene.

  • Solvent: Anhydrous THF or Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂, IPr·HCl, and KOtBu.

    • Add 50% of the solvent.

    • Stir at room temperature for 15 minutes.

    • Observation: The solution should turn from orange to dark brown/black (formation of active Pd-NHC).

    • Why? Generating the free carbene from the salt before adding the substrate prevents the aryl halide from reacting with the naked Pd before the ligand binds.

  • Substrate Addition:

    • Add the Aryl Halide and Olefin.[1][2][3][4][5][6]

    • Add remaining solvent.

    • Seal the vial with a crimp cap (PTFE septum).

  • Reaction:

    • Heat to 80°C for Aryl Iodides/Bromides.

    • Heat to 100-120°C for Aryl Chlorides.

    • Stir vigorously (1000 rpm). Mass transfer is crucial in heterogeneous-looking mixtures.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Protocol B: Pre-Formed Complex (PEPPSI Protocol)

Best for scale-up and high reproducibility.

Reagent: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

  • Mechanism:[1][2][7][8][9] The pyridine ligand is labile and dissociates upon heating, creating the open coordination site immediately.

Workflow:

Workflow Step1 Charge Solids (Pd-PEPPSI + Base + Substrate) Step2 Evacuate/Backfill (3x Argon) Step1->Step2 Step3 Add Solvent (Dioxane/DMF) Step2->Step3 Step4 Heat (80-110°C) Step3->Step4 Step5 Monitor (GC/LC-MS) Step4->Step5

Figure 2: Streamlined workflow for using air-stable Pd-PEPPSI complexes.

  • Weigh Pd-PEPPSI-IPr (1 mol%), Base (Cs₂CO₃, 2 equiv), and substrates into the flask in air (catalyst is air-stable).

  • Purge with Argon. Add Solvent.[10][11]

  • Heat to 80°C.

  • Self-Validation: If the reaction stalls, add a drop of pyridine. If rate decreases, the active species is the mono-NHC (correct). If rate increases, the catalyst was decomposing.

Part 4: Troubleshooting & Self-Validation

The "Mercury Drop" Test (Validation of Homogeneity): To confirm your imidazole ligand is truly stabilizing a homogeneous Pd(0) species and not just forming nanoparticles:

  • Run the reaction to 20% conversion.

  • Add a drop of elemental mercury (Hg).

  • Result:

    • Reaction Stops: Catalysis was driven by Pd nanoparticles (Ligand failure).

    • Reaction Continues: Catalysis is driven by the Pd-NHC complex (Success).[6]

Common Failure Modes:

SymptomDiagnosisCorrective Action
Immediate Pd Black precipitation Ligand not binding; Pd(OAc)₂ decomposing.Increase Ligand:Pd ratio to 2:1; Ensure base is strong enough to deprotonate imidazolium.
Low Conversion (Ar-Cl) Oxidative addition barrier too high.Switch to IPr (bulkier/more donating) or raise temp to 120°C. Use Cs₂CO₃.
Regioisomer Mix

-hydride elimination occurring non-selectively.
Lower temperature; Use a bulkier imidazole ligand to enforce steric control.

Part 5: References

  • Herrmann, W. A. (2002). "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis." Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and User-Friendly Catalyst." Chemistry - A European Journal. Link

  • Nolan, S. P., et al. (2001).[9] "Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System." Organic Letters. Link

  • Kantchev, E. A. B., et al. (2007).[12] "Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions." Aldrichimica Acta. Link

  • Glorius, F. (2011). "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry. Link

Sources

Advanced Synthesis of 2,4,5-Triaryl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Lophine Scaffold in Drug Discovery

The 2,4,5-triaryl-1H-imidazole moiety (often referred to as the "Lophine" scaffold) represents a privileged structure in medicinal chemistry. Its pharmacological versatility stems from its ability to act as a hydrogen bond donor/acceptor and its planar topology, which mimics the purine ring system found in ATP.

Key Therapeutic Targets:

  • p38 MAP Kinase Inhibition: These derivatives are potent cytokine suppressors (IL-1

    
    , TNF-
    
    
    
    ) used in anti-inflammatory research.
  • Glucagon Receptor Antagonism: Potential treatment for Type 2 diabetes.

  • Chemiluminescence: Historically known for photon emission upon oxidation, useful in bio-assays.

This guide details two distinct synthetic protocols: a robust Iodine-Catalyzed Thermal Method for standard benchtop synthesis, and a Microwave-Assisted Green Method for high-throughput library generation.

Mechanistic Insight: The Radziszewski-Type Condensation[1]

The synthesis is a One-Pot Multi-Component Reaction (MCR) involving a 1,2-diketone (Benzil), an Aldehyde, and an Ammonia source (Ammonium Acetate).

Reaction Logic: Unlike the classic Debus-Radziszewski reaction (which uses glyoxal), the use of benzil prevents the formation of polymeric side products. The reaction proceeds through a diamine intermediate followed by dehydration.

Pathway Diagram

The following diagram illustrates the stepwise cyclization and dehydration mechanism.

ReactionMechanism Start Reactants: Benzil + Aldehyde + NH4OAc AmmoniaGen NH4OAc Dissociation (Generates NH3 in situ) Start->AmmoniaGen ImineForm Aldehyde Activation (Imine Formation) AmmoniaGen->ImineForm + Aldehyde Attack Nucleophilic Attack on Benzil Carbonyls ImineForm->Attack + Benzil DiolInt Intermediate: Hydroxy-Imine Species Attack->DiolInt Cyclization Ring Closure (Formation of Isoimidazole) DiolInt->Cyclization Dehydration Dehydration (-H2O) & Aromatization Cyclization->Dehydration Rate Limiting Step Product Final Product: 2,4,5-Triaryl-1H-Imidazole Dehydration->Product

Figure 1: Stepwise mechanism of the modified Radziszewski condensation towards triarylimidazoles.

Protocol A: Iodine-Catalyzed Thermal Synthesis

Best for: Large-scale synthesis (grams) and laboratories without microwave reactors. Why Iodine? Molecular iodine (


) acts as a mild, Lewis acid-type catalyst that activates the carbonyl groups and facilitates the dehydration step, significantly improving yield over standard acetic acid reflux.
Materials
  • Benzil (1.0 mmol)[1][2]

  • Substituted Benzaldehyde (1.0 mmol)

  • Ammonium Acetate (4.0 mmol) - Excess required to drive equilibrium.

  • Iodine (

    
    ) (5 mol%)
    
  • Ethanol (10-15 mL)

  • Sodium Thiosulfate (

    
    ) (5% aq. solution)
    
Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve Benzil (1 eq) and the Aldehyde (1 eq) in Ethanol.

  • Activate: Add Iodine (5 mol%) to the stirring solution. The solution will turn dark brown.

  • Initiate: Add Ammonium Acetate (4 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 2–4 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice containing a small amount of 5% sodium thiosulfate (to neutralize residual iodine).

  • Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water, then cold ethanol. Recrystallize from hot ethanol or acetone.

Expected Yield: 85–94%

Protocol B: Green Microwave-Assisted Synthesis (Solvent-Free)

Best for: High-throughput screening (HTS) libraries and Green Chemistry compliance. Why Microwave? Direct dielectric heating of the polar ammonium acetate melt accelerates the reaction from hours to minutes.

Materials
  • Benzil (1.0 mmol)[1][2]

  • Substituted Benzaldehyde (1.0 mmol)

  • Ammonium Acetate (4.0 mmol)[2]

  • Silica Gel (Optional solid support) or Ionic Liquid (e.g., [bmim]

    
    )
    
Step-by-Step Procedure
  • Mix: Thoroughly grind Benzil, Aldehyde, and Ammonium Acetate in a mortar and pestle until a homogeneous powder is formed.

  • Load: Transfer the powder into a microwave-safe process vial (G10 or G30 type).

  • Irradiate: Place in a microwave reactor (e.g., Biotage or CEM).

    • Settings: Power: 280W (or set temp to

      
      ); Time: 3–5 minutes.
      
    • Note: If using a domestic microwave (not recommended for rigorous science but possible), use "Medium-High" pulses of 30 seconds to prevent overheating.

  • Work-up: Cool the vial. The melt will solidify. Add 10 mL of cold water and sonicate to break up the solid.

  • Isolation: Filter the solid product.

  • Purification: Recrystallization from Ethanol.

Expected Yield: 90–98% Reaction Time: < 5 minutes

Characterization & Data Analysis

QC Parameters
ParameterSpecification (Triphenylimidazole)Notes
Appearance White to off-white needlesYellowing indicates oxidation or residual iodine.
Melting Point

Sharp range indicates high purity.
Solubility Soluble in DMSO, DMF, AcetoneInsoluble in water.
Spectral Interpretation (1H NMR in DMSO-d6)
  • Imidazole N-H: A broad singlet typically appears between

    
     12.0 – 13.0 ppm. Note: This proton is exchangeable with 
    
    
    
    .
  • Aromatic Protons: Multiplets in the range of

    
     7.1 – 8.2 ppm.
    
  • C-2 Substitution Effect: Electron-withdrawing groups (e.g., -NO2) on the C-2 phenyl ring will shift the C-2 phenyl protons downfield due to deshielding.

Application: p38 MAP Kinase Inhibition Pathway[1][4]

The 2,4,5-triaryl-1H-imidazole scaffold is the pharmacophore for SB-203580 , a standard p38 inhibitor. It works by competing with ATP for the binding site on the kinase.

p38Pathway Stimulus Stress Stimulus (UV, LPS, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38 MAP Kinase (Target Enzyme) MKK->p38 Phosphorylation Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Activation Blocked PATHWAY BLOCKED p38->Blocked Inhibitor Triaryl-Imidazole (Inhibitor) Inhibitor->p38 ATP Competition Response Inflammatory Response (TNF-alpha, IL-1beta) Substrates->Response

Figure 2: Biological intervention point of triarylimidazoles in the p38 MAPK signaling cascade.

Troubleshooting Guide

  • Problem: Low Yield / Sticky Product.

    • Cause: Incomplete dehydration of the intermediate.

    • Solution: Increase reaction time or catalyst loading (Iodine). Ensure Ammonium Acetate is in 4x excess.

  • Problem: Product is Colored (Dark Brown/Purple).

    • Cause: Residual Iodine trapped in the lattice.

    • Solution: Wash thoroughly with dilute Sodium Thiosulfate during filtration.

  • Problem: Starting Material (Aldehyde) Remains.

    • Cause: Steric hindrance in ortho-substituted aldehydes.

    • Solution: Switch to Microwave protocol (higher energy input) or use a stronger Lewis acid (

      
      ).
      

References

  • Review of Synthesis Methods: Bhatnagar, A., et al. "A review on Imidazoles: Their Chemistry and pharmacological potentials." Int. J. PharmTech Res, 2011.

  • Iodine Catalyzed Protocol: Kidwai, M., et al. "Iodine-catalyzed synthesis of 2,4,5-triarylimidazoles."[1][3][4] Applied Organometallic Chemistry, 2008.

  • Microwave/Green Protocol: Zhou, J. F., et al. "Solvent-free and catalyst-free method for the synthesis of 2,4,5-triarylimidazoles under microwave irradiation."[5][6] Chinese Chemical Letters, 2009.[5]

  • Biological Activity (p38 MAPK): Lee, J. C., et al. "Inhibition of p38 MAP kinase as a therapeutic strategy."[7][8][3] Immunopharmacology, 2000.

  • Mechanism & Kinetics: Wolkenberg, S. E., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones." Organic Letters, 2004.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,5-Tribromo-1-isopropyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4,5-Tribromo-1-isopropyl-1H-imidazole. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into successfully purifying this compound using silica gel column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification process effectively.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound is a heavily halogenated heterocyclic compound. The presence of three bromine atoms significantly influences its polarity, solubility, and interaction with the stationary phase. The N-isopropyl group, while adding some non-polar character, is sterically bulky.

PropertyValueSignificance for Chromatography
Molecular Formula C₆H₇Br₃N₂Indicates a relatively small molecule.
Molecular Weight ~362.85 g/mol Relevant for characterization but less so for chromatographic behavior.
Appearance Typically a white to off-white or pale brown solid.[1]Visual cue for tracking the compound during purification.
Solubility Generally limited in highly polar solvents (e.g., water) but more soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[1]Critical for choosing a sample loading method and initial mobile phase composition. High solubility in the mobile phase can lead to poor separation.
Polarity Moderately polar. The imidazole core is polar, but the three large, hydrophobic bromine atoms and the isopropyl group reduce its overall polarity compared to unsubstituted imidazole.This moderate polarity is the key to its separation on silica gel, allowing for elution with common solvent systems like Hexane/Ethyl Acetate.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the purification.

Q1: Why is silica gel the recommended stationary phase for this compound? A1: Silica gel (SiO₂) is a polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes. This compound, being moderately polar, will interact with the silica gel just enough to allow for separation from less polar impurities (which elute faster) and more polar impurities (which are more strongly retained). This makes silica gel an ideal and cost-effective choice.

Q2: How do I determine the best solvent system (eluent) for the separation? A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis. Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems of increasing polarity. A good starting point for halogenated imidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[2][3]

  • Goal: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best resolution in column chromatography.

  • Example Systems to Test: Start with 5% EtOAc in Hexane (19:1 Hexane:EtOAc), then try 10% (9:1), 15% (~5.7:1), and 20% (4:1). The optimal system will show clear separation between your product spot and any major impurity spots.

Q3: My compound is not very soluble in hexane. How should I load it onto the column? A3: This is a classic challenge. Loading the sample in a solvent that is significantly more polar than your starting eluent will result in poor separation, as the compound will streak down the column in a wide band. You have two excellent options:

  • Minimal Volume of a Stronger Solvent: Dissolve the crude product in the absolute minimum amount of a solvent like dichloromethane (DCM) or ethyl acetate. Carefully apply this concentrated solution to the top of the silica bed.[4]

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully layer this powder on top of the packed column.[2] This technique prevents band broadening and often leads to superior resolution.

Q4: What are the likely impurities I need to separate? A4: Impurities will depend on the synthetic route. However, common organic impurities include unreacted starting materials (e.g., 1-isopropyl-1H-imidazole) and partially brominated intermediates (e.g., mono- or di-brominated isopropyl-imidazoles).[2] These are typically less polar than the desired tribrominated product and will elute earlier from the column. Highly polar, baseline impurities could include inorganic salts, which can often be removed with a pre-chromatography aqueous wash if the product's water solubility is low.[2]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point. Optimization based on your specific crude mixture and TLC analysis is encouraged.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60-120 or 100-200 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for dry loading)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Column Chromatography Workflow for Purification.

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[6] Add a thin layer (~1 cm) of sand on top of the plug.

    • In a separate beaker, make a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexane or 5% EtOAc in hexane). Use enough solvent to make a pourable, homogenous mixture without too many lumps.[6]

    • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[6]

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[4] Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of DCM.

    • Add silica gel (approx. 2-3x the mass of your crude product) and mix well.

    • Remove the solvent using a rotary evaporator until a fine, dry powder is obtained.

    • Carefully add this powder as an even layer on top of the sand in your packed column.

  • Elution:

    • Carefully add your initial eluent (e.g., 5% EtOAc in Hexane) to the column using a pipette, taking care not to disturb the top layer.

    • Fill the column with the eluent. Open the stopcock and begin collecting fractions.

    • A gradient elution is highly recommended for separating compounds with different polarities.[7] Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

    • Suggested Gradient:

      • 2 column volumes of 5% EtOAc / Hexane

      • 2 column volumes of 10% EtOAc / Hexane

      • 2 column volumes of 15% EtOAc / Hexane

      • Continue increasing the polarity as needed based on TLC monitoring.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL depending on column size).

    • Periodically, spot every few fractions onto a TLC plate alongside your crude starting material.

    • Develop the TLC plate in your chosen monitoring solvent system (e.g., 20% EtOAc/Hexane).

    • Visualize the spots under a UV lamp.

    • Fractions containing only the spot corresponding to your pure product should be combined. Fractions that are mixed can be combined and potentially re-purified.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Product is not moving off the column (stuck at the top). Eluent is not polar enough. The solvent system lacks the strength to displace the compound from the silica gel.Gradually increase the polarity of your eluent. For a Hexane/EtOAc system, increase the percentage of EtOAc.[8] If the product is very polar, a switch to a DCM/Methanol system may be necessary.
Product comes out immediately in the first few fractions (in the solvent front). Eluent is too polar. The solvent is displacing all compounds, including your product, with no retention.Start with a much less polar eluent. If you started with 10% EtOAc/Hexane, try 2% or even 100% Hexane.[8]
Poor separation (impurities are co-eluting with the product). 1. Inappropriate solvent system. The chosen eluent does not have the right selectivity for the separation.[2] 2. Column was overloaded. Too much crude material was loaded for the amount of silica used. 3. Poor loading technique. The initial sample band was too wide.1. Re-evaluate your TLC. Try a different solvent system (e.g., Hexane/DCM or Toluene/EtOAc). A shallower gradient (smaller increases in polarity) can also improve resolution.[7] 2. Use more silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica:crude product by weight. 3. Ensure you use the dry loading method or a minimal volume of solvent for wet loading.[4]
Streaking or "tailing" of spots on TLC and broad bands on the column. 1. Compound is degrading on the silica. The acidic nature of silica gel can decompose some sensitive compounds.[8] 2. Sample is overloaded on the TLC plate or column. 1. Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (e.g., add 0.5-1% triethylamine to your eluent). Alternatively, use a different stationary phase like alumina (neutral or basic).[8] 2. Use a more dilute sample for TLC spotting. For the column, refer to the overloading point above.
The column runs dry or has cracks/channels. Improper packing or running. Air bubbles were trapped during packing, or the solvent level dropped below the top of the silica bed.This is difficult to fix once it happens and will lead to very poor separation. The best solution is to repack the column carefully, ensuring no air is trapped and the solvent level is always maintained above the silica bed.[6]

References

  • Solubility of Things. (n.d.). 2,4,5-tribromoimidazole. Retrieved from [Link]

  • IJCRT.org. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal Free Oxidative Decarbonylative Halogenation of Fused imidazoles. Retrieved from [Link]

  • Molecule Depot. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?. Retrieved from [Link]

  • PubMed. (2016). Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. Retrieved from [Link]

  • Roche. (n.d.). Protein purification. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]

  • ResearchGate. (2022). I'm having trouble purifying a protein using the probond prurification system column chromatography under native conditions?. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of Tribromoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of tribromoimidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of selectively substituting this versatile heterocyclic core. Imidazole derivatives are crucial scaffolds in numerous bioactive molecules and pharmaceuticals, making their controlled synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights to troubleshoot common challenges and answer frequently asked questions encountered during your experiments.

Understanding the Challenge: The Tribromoimidazole Core

2,4,5-Tribromoimidazole presents a unique synthetic puzzle. With three distinct bromine-substituted carbon atoms (C2, C4, C5) and a potentially reactive N-H bond, achieving regioselective functionalization requires a nuanced understanding of the subtle differences in reactivity at each position. The choice of synthetic strategy—be it metal-halogen exchange, transition metal-catalyzed cross-coupling, or direct C-H activation—will profoundly influence the outcome. This guide will help you make informed decisions to achieve your desired substitution pattern.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with tribromoimidazoles.

Q1: I want to perform a Suzuki-Miyaura cross-coupling on my N-protected 2,4,5-tribromoimidazole. Which bromine is most likely to react first?

A1: The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heteroaromatics is highly dependent on the reaction conditions and the electronic and steric environment of each halogen.[4] Generally, for N-protected tribromoimidazoles, the reactivity order for Suzuki-Miyaura coupling is often C2 > C5 > C4.

  • C2 Position: The C2 position is often the most electrophilic and sterically accessible, making it a common site for initial coupling.

  • C5 Position: The C5 position's reactivity is influenced by the N1-substituent and is also a viable site for coupling.

  • C4 Position: The C4 position is typically the least reactive, often requiring more forcing conditions for substitution.

It is crucial to perform small-scale test reactions and carefully analyze the product mixture by NMR and LC-MS to determine the precise regioselectivity under your specific conditions.

Q2: I am attempting a metal-halogen exchange using n-butyllithium on 2,4,5-tribromoimidazole, but I am getting a complex mixture of products. What is happening?

A2: Metal-halogen exchange on polybromoimidazoles can be challenging due to competing reactions.[5][6] Here are the likely issues:

  • Multiple Exchange Sites: n-Butyllithium can exchange with any of the three bromine atoms, leading to a mixture of lithiated intermediates. The C2 position is often the most acidic and prone to lithiation.[6]

  • N-H Deprotonation: If the imidazole nitrogen is unprotected, the acidic N-H proton will be abstracted by the organolithium reagent before any metal-halogen exchange occurs. This deactivates the substrate towards further reaction. It is highly recommended to use an N-protected tribromoimidazole for such reactions.

  • Decomposition: Lithiated imidazole intermediates can be unstable, especially at higher temperatures, leading to decomposition pathways.[7]

Troubleshooting:

  • Protect the Nitrogen: Ensure your starting material is N-protected (e.g., with a methoxymethyl (MOM) or (trimethylsilyl)ethoxymethyl (SEM) group).

  • Control Stoichiometry: Use precisely one equivalent of n-butyllithium to favor mono-exchange.

  • Low Temperatures: Perform the reaction at very low temperatures (typically -78 °C) to minimize side reactions and decomposition.

  • Choice of Base: Consider using a less reactive organolithium reagent or a different base system to improve selectivity.

Q3: Can I achieve regioselective functionalization through direct C-H activation on a bromoimidazole?

A3: Yes, but with significant challenges. Direct C-H activation aims to functionalize a C-H bond directly, bypassing the need for a pre-installed halide.[8] However, in a bromoimidazole, the C-Br bonds are generally more reactive towards oxidative addition in typical palladium-catalyzed cross-coupling cycles than the C-H bonds.

For a selective C-H functionalization to occur in the presence of C-Br bonds, you would need a catalytic system that is highly specific for C-H activation and does not readily react with the aryl bromides. This is a significant challenge in catalysis.[9][10]

A more common and predictable strategy is to first perform the desired couplings at the brominated positions and then, if a C-H bond remains, target it for functionalization in a subsequent step. For instance, after di- or tri-arylation of the brominated positions, any remaining C-H bonds could potentially be functionalized.[11]

Q4: I am observing significant amounts of debromination as a side product in my cross-coupling reaction. How can I minimize this?

A4: Reductive debromination is a common side reaction, particularly in palladium-catalyzed reactions with electron-rich phosphine ligands and certain bases.[12][13] It can occur through various mechanisms, including β-hydride elimination from an organopalladium intermediate or direct reduction by components in the reaction mixture.

Strategies to Minimize Debromination:

  • Ligand Choice: Avoid overly electron-rich and bulky phosphine ligands that can promote reductive elimination pathways. Consider using less electron-donating ligands or N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The choice of base can be critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like alkoxides.[14][15]

  • Solvent: Ensure your solvent is anhydrous, as water can be a proton source for the debromination.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after the desired product has formed.

Troubleshooting Guides

Scenario 1: Low Yield in Suzuki-Miyaura Coupling of a Tribromoimidazole

You are attempting to couple an arylboronic acid to your N-protected tribromoimidazole, but the yield is consistently low, with significant recovery of starting material.

G Start Low Yield of Coupled Product Catalyst Is the Palladium Catalyst Active? Start->Catalyst Base Is the Base Sufficiently Strong/Soluble? Start->Base Boronic_Acid Is the Boronic Acid Decomposing? Start->Boronic_Acid Conditions Are the Reaction Conditions Optimal? Start->Conditions Catalyst_Sol1 Use a fresh source of Palladium catalyst. Consider a pre-catalyst that is more air-stable. Catalyst->Catalyst_Sol1 Catalyst_Sol2 Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Catalyst->Catalyst_Sol2 Base_Sol1 Switch to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or K3PO4). Base->Base_Sol1 Base_Sol2 Ensure the base is finely powdered and anhydrous. Base->Base_Sol2 Boronic_Acid_Sol1 Use fresh boronic acid. Consider using a boronate ester (e.g., pinacol ester) for increased stability. Boronic_Acid->Boronic_Acid_Sol1 Boronic_Acid_Sol2 Use a slight excess of the boronic acid (1.2-1.5 equiv.). Boronic_Acid->Boronic_Acid_Sol2 Conditions_Sol1 Increase reaction temperature in increments of 10-20°C. Conditions->Conditions_Sol1 Conditions_Sol2 Ensure the reaction is thoroughly degassed to remove oxygen. Conditions->Conditions_Sol2 Conditions_Sol3 Experiment with different solvents (e.g., dioxane, toluene, DMF). Conditions->Conditions_Sol3

Scenario 2: Lack of Regioselectivity in Mono-functionalization

You are trying to introduce a single substituent onto the tribromoimidazole core but are obtaining a mixture of C2, C4, and C5 substituted isomers.

G Start Mixture of Isomers Strategy Review Functionalization Strategy Start->Strategy Strategy_MHX Metal-Halogen Exchange (Li-Br) Strategy->Strategy_MHX Strategy_CC Palladium Cross-Coupling Strategy->Strategy_CC Strategy_DG Directed ortho-Metalation Strategy->Strategy_DG MHX_Action Use a bulky organolithium (e.g., t-BuLi) to favor the most sterically accessible bromine. Strictly control stoichiometry (1.0 equiv) and temperature (-78°C). Strategy_MHX->MHX_Action CC_Action Screen different phosphine ligands and bases. Bulky ligands can favor less hindered positions. Lower temperatures may improve selectivity. Strategy_CC->CC_Action DG_Action Introduce a directing group on the nitrogen (e.g., picolinamide) to direct lithiation to a specific C-H or C-Br position. Strategy_DG->DG_Action

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol provides a general starting point for the selective arylation at the C2 position of an N-protected 2,4,5-tribromoimidazole.

Materials:

  • N-protected 2,4,5-tribromoimidazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, anhydrous)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected 2,4,5-tribromoimidazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: This is a general protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.[14][16][17]

Protocol 2: Regioselective Lithiation and Quench at the C2 Position

This protocol describes a general procedure for introducing an electrophile at the C2 position via metal-halogen exchange.

Materials:

  • N-protected 2,4,5-tribromoimidazole (1.0 equiv)

  • n-Butyllithium (1.0 equiv, solution in hexanes)

  • Electrophile (e.g., DMF, benzaldehyde) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere, add the N-protected 2,4,5-tribromoimidazole and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add the electrophile dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Data Summary: Comparison of Reaction Conditions

The choice of catalyst, ligand, and base is critical for success. The following table summarizes common conditions for Suzuki-Miyaura couplings on haloimidazoles.

CatalystLigandBaseSolventTypical Temperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Good for sterically hindered substrates.
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-100High activity catalyst system.
Pd(PPh₃)₄PPh₃K₂CO₃ or Cs₂CO₃Dioxane/H₂O90-100A classic, reliable system for many substrates.[14][15]
NiCl₂(dppp)dpppK₃PO₄t-Amyl alcohol120Nickel catalysis can be an alternative for C-H activation.[18]

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • C–H Activ
  • C–H Activation: Toward Sustainability and Applic
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki cross-coupling reaction. YouTube.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Metal–halogen exchange. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing).
  • ortho metal
  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes.
  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing.
  • Synthesis of Bioactive Imidazoles: A Review.
  • Reductive debromination of 1-methyl-2,4,5-tribromoimidazole mediated by dry tetramethylammonium fluoride in aprotic solvents. SciELO.
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Debromination of 1-Methyl-2,4,5-tribromoimidazole Mediated by Dry Tetramethylammonium Fluoride in Aprotic Solvents. SciELO.
  • Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis and Reactions of Bromin
  • C–H activation-annulation on the N-heterocyclic carbene pl
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
  • From Other Imidazoles by Substitution of Hydrogen. YouTube.
  • Directed Metal
  • Halogen Interactions in 2,4,5-Tribromoimidazolium Salts.
  • Palladium-catalyzed regioselective C1-selective nitr
  • Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions.
  • Metallation and metal–halogen exchange reactions of imidazoles. RSC Publishing.
  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed.
  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet crucial transformation. The unique electronic properties and coordination potential of the imidazole ring can present distinct hurdles not always seen with other aryl bromides. This resource provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring your path to the desired coupled product is as smooth as possible.

Quick Navigation

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions that arise when a Suzuki coupling with a bromoimidazole fails to proceed as expected.

Q1: My Suzuki coupling with a bromoimidazole isn't working. What are the most likely initial culprits?

When a Suzuki coupling with a bromoimidazole fails, the issue often stems from the inherent properties of the imidazole ring. The nitrogen atoms in the imidazole ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, if the imidazole NH is unprotected, its acidity can interfere with the basic conditions required for the reaction.[1] Common initial culprits include suboptimal choice of ligand, base, or solvent, as well as issues with the quality of the reagents, particularly the boronic acid.

Q2: Should I protect the imidazole NH group before attempting the coupling?

While there are protocols for the direct coupling of unprotected haloimidazoles, N-protection is a common strategy to prevent complications.[1][2] The acidic NH proton can lead to side reactions and catalyst inhibition.[1] Protecting groups like benzyl (Bn), tert-butyloxycarbonyl (Boc), or a simple methyl group can block the coordinating ability of the nitrogen and prevent acidic proton issues. However, the addition of protection and deprotection steps adds to the overall synthesis length.[1] If you are working with an unprotected imidazole, careful selection of a mild base and appropriate ligand is crucial.[2]

Q3: What are the best starting conditions for screening a new bromoimidazole Suzuki coupling?

A good starting point for a new bromoimidazole Suzuki coupling would involve a robust palladium precatalyst, a suitable phosphine ligand, a moderately strong base, and an appropriate solvent system. For example, a combination of a second-generation Buchwald precatalyst like SPhos G2 or XPhos G2, with a base such as K₃PO₄ or K₂CO₃ in a solvent system like dioxane/water or toluene/water at elevated temperatures (e.g., 80-100 °C) is often a successful starting point.[1]

Q4: My boronic acid seems to be degrading during the reaction. What can I do?

Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis) under the reaction conditions.[3] This side reaction consumes the boronic acid and reduces the yield of the desired product.[3] To mitigate this, you can:

  • Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).

  • Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts.[4][5] These release the boronic acid slowly into the reaction mixture, maintaining a low concentration and minimizing degradation.[5]

Systematic Troubleshooting Guide

When initial attempts fail, a systematic approach is key to identifying and resolving the issue. This guide provides a logical workflow for troubleshooting your reaction.

Problem 1: Low to No Conversion of the Bromoimidazole Starting Material

This is one of the most common failure modes and can be attributed to several factors.

Logical Troubleshooting Workflow

cluster_steps Troubleshooting Steps Start Start: Low/No Conversion Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Begin Diagnosis Base Step 2: Assess Base Choice Catalyst->Base If no improvement Solvent Step 3: Check Solvent & Temp. Base->Solvent If still no conversion Reagents Step 4: Verify Reagent Quality Solvent->Reagents If problem persists Reagents->Catalyst Re-evaluate with fresh reagents Success Reaction Successful

Caption: A logical workflow for troubleshooting low conversion.

Step 1: Evaluate the Catalyst System (Palladium Source and Ligand)

The choice of catalyst and ligand is critical for the success of Suzuki couplings with heteroaromatic halides.[6]

  • Causality: The electronic properties of the imidazole ring can lead to strong coordination with the palladium center, effectively poisoning the catalyst.[1] Electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to promote the crucial oxidative addition step and stabilize the active catalytic species, preventing deactivation.[7] N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) are also highly effective for coupling challenging substrates.[8]

  • Troubleshooting Actions:

    • Switch to a more robust ligand: If you are using a simple phosphine ligand like PPh₃, switch to a more electron-rich and sterically bulky ligand such as SPhos or XPhos.[1]

    • Use a precatalyst: Palladium precatalysts, like the Buchwald G2, G3, or G4 series, are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts ensure a clean and efficient generation of the active catalyst.[3]

    • Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial deactivation.

Step 2: Assess the Choice of Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[9][10]

  • Causality: The strength and solubility of the base can significantly impact the reaction rate and yield. For imidazoles, a base that is too strong might lead to unwanted side reactions, while a base that is too weak or insoluble may not facilitate transmetalation effectively.

  • Troubleshooting Actions:

    • Screen different bases: Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][10] K₃PO₄ is often a good choice for heteroaromatic couplings.[7] If using an anhydrous coupling with K₃PO₄, adding a small amount of water (around 5 equivalents) can sometimes be beneficial.[7]

    • Ensure proper mixing: Some inorganic bases, like K₃PO₄, have low solubility in organic solvents. Grinding the base to a fine powder before use can increase its surface area and improve reproducibility.[7]

Step 3: Check the Solvent and Temperature

The reaction medium and temperature are critical parameters that influence solubility, reaction kinetics, and catalyst stability.

  • Causality: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used to dissolve the reactants and facilitate the catalytic cycle. The temperature needs to be high enough to promote the reaction but not so high that it leads to catalyst decomposition or side reactions.

  • Troubleshooting Actions:

    • Solvent screening: If your reaction is not proceeding in one solvent system (e.g., dioxane/water), try another, such as toluene/water or DMF.

    • Temperature optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitoring the reaction by TLC or LC-MS at different time points will help determine the optimal temperature.

Step 4: Verify Reagent Quality

The purity and stability of your starting materials are paramount.

  • Causality: Impurities in the bromoimidazole or boronic acid can interfere with the reaction. As mentioned earlier, boronic acids can degrade upon storage or during the reaction.[3]

  • Troubleshooting Actions:

    • Check purity: Verify the purity of your bromoimidazole and boronic acid by NMR or LC-MS.

    • Use fresh reagents: If possible, use freshly purchased or purified reagents.

    • Consider boronic acid alternatives: If boronic acid instability is suspected, switch to a more stable derivative like a MIDA boronate or a trifluoroborate salt.[4][5]

Problem 2: Observation of Significant Side Products

Even when the starting material is consumed, the formation of undesired side products can lead to low yields of the desired product.

Common Side Reactions and Their Mitigation
Side Product Plausible Cause Troubleshooting Strategy
Homocoupling of Boronic Acid Often occurs in the presence of Pd(II) species and oxygen.[3]Degas the reaction mixture thoroughly before adding the catalyst. Use a Pd(0) source or a precatalyst that cleanly generates Pd(0).[3]
Protodeboronation Hydrolysis of the boronic acid.[3]Use a slight excess of the boronic acid, ensure anhydrous conditions, or use a stable boronic acid surrogate (MIDA boronate, trifluoroborate).[4][5]
Dehalogenation of Bromoimidazole Reductive removal of the bromine atom.[3] Can occur if a hydride source is present.Ensure the absence of potential hydride donors. Some bases or solvents can act as hydride sources under certain conditions.[3]
β-Hydride Elimination Occurs with alkylboronic acids that have β-hydrogens.[6][11]Use ligands with a larger bite angle. In some cases, switching to a nickel catalyst can suppress this side reaction.[6][11]

Advanced Optimization Strategies

For particularly challenging bromoimidazole substrates, more advanced techniques may be necessary.

Site-Selectivity in Di-brominated Imidazoles

When working with di-brominated imidazoles, achieving site-selectivity can be a significant challenge. The outcome is often influenced by a combination of electronic effects, steric hindrance, and the choice of ligand.[12][13]

  • General Trends: In N-protected 2,4- and 2,5-dibromoimidazoles, the coupling often occurs preferentially at the C5 or C2 position, which are adjacent to the "pyridine-like" nitrogen.[2]

  • Ligand Control: The choice of ligand can sometimes be used to steer the selectivity. For example, in some systems, bulkier, electron-rich ligands may favor reaction at a less sterically hindered position, while other specific ligands might promote reaction at a different site through unique electronic interactions.[12][13] Extensive screening of ligands may be necessary to achieve the desired regioselectivity.[12]

Leveraging Alternative Boron Reagents

As mentioned previously, the stability of the boronic acid is a key factor.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the corresponding boronic acid under the basic reaction conditions.[5] This slow-release mechanism is particularly beneficial for notoriously unstable heteroarylboronic acids, preventing their decomposition and often leading to higher yields.[5][14]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are also highly stable alternatives to boronic acids and can be used directly in Suzuki couplings. They are activated under the reaction conditions to participate in the catalytic cycle.

Key Experimental Protocols

General Protocol for a Screening Reaction

This protocol provides a robust starting point for the Suzuki coupling of a bromoimidazole.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoimidazole (1.0 equiv), the boronic acid or its equivalent (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1, 0.1 M concentration relative to the bromoimidazole).

  • Catalyst Addition: Add the palladium precatalyst and ligand (e.g., SPhos G2, 2-5 mol%). If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L2-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R R-Pd(II)L2-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Catalyst Regeneration Product R-R' (Product) RE->Product ArBr Ar-Br (Bromoimidazole) ArBr->OA Boronic Ar'-B(OH)2 + Base Boronic->TM

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2006(6), 1367-1370. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6561. Retrieved from [Link]

  • Viciosa, M., & Navarro, O. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 66(25), 8569-8575. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6561. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3349. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(7), 114-121. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

  • Oseh, J. O., et al. (2015). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 794, 1-7. Retrieved from [Link]

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6561. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition, 47(27), 4695-4698. Retrieved from [Link]

  • Lee, J. C. H., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9579-9588. Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2139-2148. Retrieved from [Link]

  • Li, C.-J., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(21), 5648-5651. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts, 8(11), 503. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Regioselective Cross-Coupling of 2,4,5-Tribromo-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazole core is a privileged structure found in numerous pharmaceuticals. The 2,4,5-tribromo-1H-imidazole motif presents a versatile but challenging platform for building molecular complexity. Achieving regioselective substitution at the C2, C4, or C5 positions through cross-coupling reactions is critical for developing structure-activity relationships (SAR) and accessing novel chemical entities. This guide provides an in-depth comparison of the reactivity of these positions, supported by experimental data and mechanistic insights.

The Challenge of Regioselectivity in Polyhalogenated Imidazoles

The three bromine atoms on the 2,4,5-tribromo-1H-imidazole ring exhibit distinct reactivity profiles influenced by electronic effects, steric hindrance, and the nature of the substituent on the imidazole nitrogen (N1). Understanding this reactivity hierarchy is paramount for designing selective synthetic strategies.

Generally, the C2 position is the most electrophilic and sterically accessible, making it the most reactive site for many cross-coupling reactions. The relative reactivity of the C4 and C5 positions can be more nuanced and often depends on the specific reaction conditions and the N1-substituent.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2,4,5-tribromo-1H-imidazole analogs, it has been instrumental in demonstrating the differential reactivity of the bromine substituents.

Studies have shown that with N-protected 2,4,5-tribromoimidazoles, Suzuki-Miyaura coupling can be controlled to achieve selective substitution. The reaction typically proceeds sequentially, with the first coupling occurring at the most reactive C2 position. Subsequent couplings at C4 or C5 can then be achieved under more forcing conditions or with different catalysts.[1]

The choice of N-protecting group can influence the electronic properties of the imidazole ring and, consequently, the reactivity of the C-Br bonds.[2] For instance, electron-withdrawing protecting groups can enhance the electrophilicity of the ring and facilitate the initial oxidative addition step at the C2 position.

Table 1: Representative Yields for Suzuki-Miyaura Coupling at the C2-Position of 1-Protected-2,4,5-tribromoimidazole [2]

EntryArylboronic AcidProtecting GroupYield (%)
1Phenylboronic acidSEM82
24-Methoxyphenylboronic acidSEM78
34-Nitrophenylboronic acidSEM75
43-Nitrophenylboronic acidSEM79
52-Naphthylboronic acidSEM65
6Phenylboronic acidPMB74

SEM = (trimethylsilyl)ethoxymethyl; PMB = p-methoxybenzyl. This data illustrates the feasibility and efficiency of selective coupling at the C2-position.

G

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is another cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[3] This reaction is particularly valuable for introducing alkynyl functionalities, which are versatile handles for further transformations in drug discovery.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 2,4,5-tribromo-1H-imidazole analogs generally exhibits a preference for the C2 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The anhydrous and anaerobic conditions often required for this reaction can be a key experimental consideration.[3]

The successful regioselective Sonogashira coupling at C2 allows for the synthesis of 2-alkynyl-4,5-dibromo-1H-imidazoles, which can then be subjected to further diversification at the C4 and C5 positions.

G

The Critical Role of the N-Substituent

The substituent on the imidazole nitrogen plays a pivotal role in modulating the reactivity and regioselectivity of cross-coupling reactions.[5] Besides protecting the N-H proton, which can interfere with the catalytic cycle, the electronic nature of the N-substituent can fine-tune the electron density of the imidazole ring.

  • Electron-withdrawing groups (EWGs): Groups like Boc (tert-butyloxycarbonyl) can decrease the electron density of the ring, making all C-Br bonds more susceptible to oxidative addition. This can sometimes lead to lower selectivity.

  • Electron-donating groups (EDGs): These groups can increase the electron density, potentially deactivating the ring towards oxidative addition. However, they can also influence the relative reactivity of the C4 and C5 positions.

  • Steric Effects: Bulky N-substituents can sterically hinder the approach of the catalyst to the C2 and C5 positions, potentially favoring reaction at the C4 position.[5]

The choice of the N-substituent is therefore a critical parameter to consider when planning a synthetic sequence.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 2-bromo-N-Boc-imidazole

This protocol provides a general guideline for the Suzuki-Miyaura coupling at the C2 position of a protected bromoimidazole, which can be adapted for 2,4,5-tribromo-1H-imidazole analogs.[2]

Materials:

  • 1-Protected-2,4,5-tribromoimidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the 1-protected-2,4,5-tribromoimidazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1-protected-imidazole.

Conclusion

The regioselective functionalization of 2,4,5-tribromo-1H-imidazole analogs via cross-coupling reactions is a highly valuable tool for the synthesis of complex, substituted imidazoles. A thorough understanding of the inherent reactivity differences between the C2, C4, and C5 positions, coupled with the judicious choice of N-substituent and reaction conditions, allows for the controlled and selective introduction of various substituents. The Suzuki-Miyaura and Sonogashira couplings are particularly effective in this regard, with a general reactivity trend favoring the C2 position. This guide provides a foundational understanding for researchers to navigate the complexities of these reactions and accelerate the development of novel imidazole-based compounds.

References

  • ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][2][6][7]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. Retrieved from [Link]

  • Open Access LMU. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Retrieved from [Link]

  • PMC. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NIH. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (2025). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. Retrieved from [Link]

  • (n.d.). Synthesis of 1,2,4-Trisubstituted Imidazoles and 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

  • (n.d.). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Retrieved from [Link]

Sources

Strategic Functionalization of Brominated Imidazoles: A Catalyst Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors, antifungal agents, and H3 antagonists. However, the functionalization of brominated imidazoles via cross-coupling presents a distinct set of challenges: catalyst poisoning by the basic nitrogen, regioselectivity issues (C2 vs. C4/C5), and electronic deactivation.

This guide moves beyond generic Suzuki-Miyaura protocols to provide a comparative analysis of catalyst systems specifically optimized for the imidazole core. We evaluate the shift from traditional phosphine-palladium systems to modern NHC-Pd and Nickel alternatives, providing decision-making frameworks for high-yield functionalization.

The Chemical Landscape: The "Imidazole Challenge"

Before selecting a catalyst, one must understand the substrate's behavior. Brominated imidazoles are not standard aryl halides.

  • The Coordination Trap: The N3 nitrogen is a potent

    
    -donor. In unprotected imidazoles, this nitrogen coordinates to electrophilic Pd(II) species, forming stable, unreactive "off-cycle" resting states (catalyst poisoning).
    
  • Regioselectivity & Electronics:

    • C2-Bromo: Flanked by two nitrogens, this position is electron-deficient (resembling 2-bromopyridine). Oxidative addition is rapid.

    • C4/C5-Bromo: These positions are more electron-rich. Oxidative addition is the rate-determining step (RDS), often requiring bulky, electron-rich ligands to drive the reaction.

Critical Decision: Protecting Groups

Data indicates that N-protection is non-negotiable for consistent high yields.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The Gold Standard. Sterically bulky (prevents N-coordination) and electronically withdrawing (activates C-Br bond).

  • Methyl/Benzyl: Good stability but less electronic activation than SEM.

  • Boc/Trityl: Labile under basic Suzuki conditions; generally avoided for high-temperature couplings.

Comparative Catalyst Analysis

We compare three distinct catalyst classes based on Turnover Frequency (TOF), stability, and substrate scope.

Class A: Bulky Phosphine Systems (Buchwald Generation 3/4)
  • Representative: XPhos Pd G4 or SPhos Pd G2

  • Mechanism: The biaryl backbone prevents formation of palladacycles, while the electron-rich phosphine accelerates oxidative addition at the sluggish C4/C5 positions.

  • Best For: Sterically hindered boronic acids; C4/C5-bromoimidazoles.

Class B: Pd-NHC Complexes (PEPPSI)[1]
  • Representative: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

  • Mechanism: The N-Heterocyclic Carbene (NHC) ligand is a stronger

    
    -donor than phosphines, creating an electron-rich metal center that tears through unreactive C-Br bonds. The steric bulk of the "IPr" wingtips physically blocks the imidazole nitrogen from coordinating to the palladium.
    
  • Best For: "Difficult" substrates; low catalyst loading (0.1–0.5 mol%); scale-up (highly air-stable).

Class C: Nickel Catalysts[2]
  • Representative:

    
      or 
    
    
    
    + PCy3
  • Mechanism: Nickel operates via a radical manifold (Single Electron Transfer), making it less sensitive to the electronic deactivation of the imidazole ring.

  • Best For: Cost-sensitive processes; coupling with alkyl-zinc reagents (Negishi); replacing precious metals.

Performance Data Matrix

The following table summarizes experimental outcomes for the cross-coupling of 4-bromo-1-SEM-imidazole with phenylboronic acid (1.5 equiv).

MetricStandard:

Advanced: XPhos Pd G3 Robust: Pd-PEPPSI-IPr Alternative:

Yield (Isolated) 45–60%88–95%92–98%70–80%
Reaction Time 12–24 h1–4 h0.5–2 h12–18 h
Temp (

C)
90–110 (Reflux)60–8025–60 (Mild)80–100
Catalyst Loading 5.0 mol%1.0–2.0 mol%0.1–0.5 mol%5.0–10.0 mol%
Air Sensitivity High (Glovebox preferred)ModerateLow (Benchtop stable)Moderate
Key Limitation Rapid catalyst death (Pd black)Cost of ligandActivation period requiredLigand scrambling

Interpretation: While tetrakis (


) is a common starting point, it fails to achieve full conversion due to thermal instability and imidazole poisoning. PEPPSI-IPr  offers the highest efficiency per mole of palladium, making it the superior choice for process chemistry.

Mechanistic Visualization: The "Poisoning" Trap

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination of the imidazole substrate.

G PreCat Pre-Catalyst (Pd-L) Active Active Species Pd(0)-L PreCat->Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Active->OxAdd + 4-Bromoimidazole Trap OFF-CYCLE TRAP (Imid-Pd-L Complex) Inactive Species Active->Trap + Unprotected Imidazole N TransMet Transmetallation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Prod Product (Ar-Ar') + Pd(0) TransMet->Prod Reductive Elimination Prod->Active Regeneration Trap->Active Heat / Bulky Ligand

Figure 1: The Catalytic Cycle vs. The Nitrogen Trap. Note how the "Trap" state sequesters the active Pd(0), halting the cycle. Bulky ligands (PEPPSI/XPhos) destabilize this trap, forcing the equilibrium back to the active cycle.

Validated Experimental Protocol

Target Reaction: Suzuki-Miyaura Coupling of 4-bromo-1-SEM-imidazole using Pd-PEPPSI-IPr.

Materials
  • Substrate: 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1 ratio) - Note: Water is crucial for the activation of the boronic acid.

Step-by-Step Methodology
  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the imidazole substrate (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Catalyst Addition: Under a positive stream of Argon, remove the cap briefly to add Pd-PEPPSI-IPr (0.01 mmol, 1 mol%). Note: PEPPSI catalysts are air-stable as solids, but the reaction must be oxygen-free.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting bromide should disappear rapidly. If the reaction stalls, raise temp to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

References

  • Organometallics. (2013). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination. [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. [Link]

  • White Rose eTheses. (2025). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • ChemRxiv. (2025). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. [Link]

A Senior Application Scientist's Comparative Guide to Purity Assessment of 2,4,5-Tribromo-1-isopropyl-1H-imidazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Advanced Synthesis

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2,4,5-Tribromo-1-isopropyl-1H-imidazole is a highly functionalized heterocyclic compound, often employed as a critical building block in the synthesis of complex therapeutic agents. Its tribrominated structure offers multiple reactive sites for subsequent chemical modifications, such as cross-coupling reactions. However, the synthetic route to this intermediate can introduce a variety of impurities, including regioisomers, under-brominated precursors (mono- and di-bromo species), and residual starting materials.[1] The presence of these impurities can have profound consequences, leading to undesirable side reactions, compromised yields, and the generation of difficult-to-separate, structurally related impurities in the final API.

This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind the methodological choices, establish a self-validating analytical system, and compare the performance of HPLC against other viable analytical techniques, supported by clear experimental frameworks and data.

The Analyte: Physicochemical Profile and Potential Impurities

A robust analytical method is born from a deep understanding of the analyte. This compound (Molecular Formula: C6H7Br3N2) is a moderately nonpolar, aromatic molecule.[2] Its key characteristics relevant to HPLC analysis are:

  • UV Absorbance: The imidazole ring provides a chromophore, allowing for sensitive detection using UV-Vis spectroscopy.

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, making it amenable to reverse-phase HPLC sample preparation.

  • Potential Impurities: The primary impurities of concern are process-related. These often include:

    • Starting Materials: Unreacted 1-isopropyl-1H-imidazole.

    • Under-brominated Species: 2,4-dibromo-, 2,5-dibromo-, 4,5-dibromo-1-isopropyl-1H-imidazole, and various monobrominated isomers.

    • Isomeric Impurities: Positional isomers that may form depending on the specific bromination conditions.[3]

The primary analytical challenge is to develop a method with sufficient selectivity to resolve the main compound from these structurally similar impurities.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile and thermally labile molecules like our target compound, RP-HPLC is the gold standard for purity determination.[1] It offers high resolution, excellent reproducibility, and accurate quantification.

The Logic of Method Design

Our objective is to separate the main, highly brominated (and thus more hydrophobic) peak from less brominated (more polar) impurities and any nonpolar side-products. A gradient elution on a C18 stationary phase is the logical choice. This approach ensures that early-eluting polar impurities are well-resolved at the start of the run, while the gradient effectively elutes the more retained main compound and any late-eluting nonpolar impurities in a reasonable timeframe with good peak shape.

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines for analytical procedure validation.[4][5][6][7]

Instrumentation & Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, water, and phosphoric acid.

Chromatographic Conditions:

ParameterCondition & Rationale
Column C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Rationale: The C18 stationary phase provides strong hydrophobic interactions necessary to retain and separate the brominated imidazoles. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in Water
B: Acetonitrile
Rationale: Phosphoric acid acidifies the mobile phase, suppressing the ionization of any residual silanols on the column packing and ensuring sharp, symmetrical peaks. Acetonitrile is a strong organic solvent that provides good elution strength for the analyte.[8]
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Rationale: A shallow gradient from 40% to 95% acetonitrile provides the necessary resolving power for closely eluting, structurally similar impurities. The hold at 95% ensures elution of any highly nonpolar compounds, followed by a rapid re-equilibration.
Flow Rate 1.0 mL/min
Rationale: A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Column Temperature 30 °C
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
UV Detection 210 nm
Rationale: Detection at a low wavelength like 210 nm ensures that the imidazole core and nearly all potential process-related impurities (which share this core structure) are detected, even if they lack strong chromophores at higher wavelengths. A PDA detector is recommended to assess peak purity across the full spectrum.
Injection Volume 5 µL
Rationale: A small injection volume prevents column overloading and peak distortion, which is critical for accurate purity determination.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50) to create a 1 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
Rationale: The chosen diluent is compatible with the mobile phase to ensure good peak shape upon injection. The concentration is selected to be within the linear range of the detector.
System Suitability Testing (SST): The Protocol's Internal Check

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by pharmacopeial guidelines.[9][10] A solution containing the main compound and a known, closely eluting impurity should be injected.

SST ParameterAcceptance CriteriaPurpose (The "Why")
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N) N ≥ 5000Measures column efficiency, indicating the column's ability to produce narrow peaks.
Resolution (Rs) Rs ≥ 2.0 (between main peak and closest impurity)Confirms that the method can adequately separate the analyte from its critical impurities.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections)Demonstrates the precision and reproducibility of the injector and detector.
Workflow for HPLC Purity Assessment

The entire process, from sample preparation to final report, follows a logical sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL) SST System Suitability Test (SST) SamplePrep->SST MobilePhase Mobile Phase Preparation MobilePhase->SST SampleInject Sample Injection (in duplicate) SST->SampleInject If SST Passes ChromData Chromatographic Data Acquisition (30 min) SampleInject->ChromData Integration Peak Integration ChromData->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Logical workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is the primary method of choice, other techniques can provide complementary information or may be suitable in specific contexts. The selection of a method is a strategic decision based on the specific analytical need.[]

TechniquePrincipleAdvantages for this AnalyteLimitations for this AnalyteBest Use Case
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[1]High resolution for isomers and related substances. Excellent quantitative accuracy and reproducibility. Robust and widely available.Requires a chromophore for detection. Does not provide structural information on unknown impurities.Primary Method: Ideal for routine quality control, quantitative purity assessment, and impurity profiling.
UPLC-UV Similar to HPLC but uses columns with smaller particles (<2 µm), requiring higher pressures.[8]Significantly faster analysis times (~5-10x). Higher peak capacity and resolution. Reduced solvent consumption.Higher initial instrument cost. More susceptible to matrix effects and blockages.High-throughput screening of synthesis batches or process optimization samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.[12]Provides structural information (mass fragmentation patterns) for impurity identification. High sensitivity.The analyte may have limited thermal stability, potentially degrading in the hot injector. Derivatization may be required.Identification of unknown volatile or semi-volatile impurities. Not ideal for routine purity quantification due to thermal stability concerns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.[12]Provides molecular weight information for all separated peaks, enabling rapid identification of impurities (e.g., confirming dibromo vs. tribromo species).More complex instrumentation and potential for ion suppression affecting quantification. Higher cost.Definitive identification of unknown impurities detected by HPLC-UV. Characterization of reference standards.
Decision Logic for Method Selection

Method_Selection Start Analytical Goal Goal1 Routine QC Purity (%)? Start->Goal1 Goal2 Identify Unknown Impurity? Start->Goal2 Goal3 High-Throughput Screening? Start->Goal3 HPLC Use Validated HPLC-UV Method Goal1->HPLC Yes LCMS Use LC-MS Goal2->LCMS Yes UPLC Use UPLC-UV Method Goal3->UPLC Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Data Interpretation and Representative Results

Purity is typically calculated using the area percentage method, which assumes that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Below is a table of representative data that could be expected from the HPLC analysis of a typical batch.

Peak IDRetention Time (min)Peak Area (mAU*s)% AreaIdentification
14.215000.05Unknown (Polar)
210.865000.22Probable Dibromo-isomer
311.589000.30Probable Dibromo-isomer
414.6 2955000 98.96 This compound
516.1121000.41Probable Isomer
618.921000.07Unknown (Nonpolar)
Total 2986100 100.00

This self-validating HPLC method provides the accuracy, precision, and robustness required for the reliable purity assessment of this compound, ensuring its quality for downstream applications in pharmaceutical development.

References

  • 2,4,5-Tribromoimidazole HPLC Method. SIELC Technologies. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • 2,4,5-Tribromo-1-methyl-1H-imidazole. PubChem. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

Sources

Cytotoxicity Profiling of 2,4,5-Tribromo-1-isopropyl-1H-imidazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

The compound 2,4,5-Tribromo-1-isopropyl-1H-imidazole serves as a high-value, modular scaffold for the synthesis of 2,4,5-trisubstituted imidazoles . Due to the sequential reactivity of the bromine positions (C-2 > C-5 > C-4) in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this precursor allows for the rapid generation of diverse chemical libraries targeting kinases (p38 MAPK, BRAF) and tubulin polymerization.

However, the evaluation of these novel imidazole derivatives presents specific bioanalytical challenges. Nitrogen-containing heterocycles, particularly those inducing oxidative stress or mitochondrial uncoupling, can generate false positives in tetrazolium-based assays (MTT/MTS) .

This guide objectively compares cytotoxicity assay platforms to establish a robust, self-validating screening workflow for this specific chemical class.

Comparative Assay Framework

For 2,4,5-trisubstituted imidazoles, relying solely on metabolic endpoints is insufficient. The following comparison evaluates the suitability of three industry-standard methodologies.

Table 1: Comparative Performance Matrix
FeatureMTT / MTS Assay ATP Luminescence (CellTiter-Glo) LDH Release Assay
Primary Readout Mitochondrial Dehydrogenase Activity (Metabolic)Total Cellular ATP (Viability)Lactate Dehydrogenase (Membrane Integrity)
Mechanism Reduction of tetrazolium salt to formazan dye.Luciferase-catalyzed oxidation of luciferin requiring ATP.Enzymatic conversion of lactate to pyruvate + NADH.
Suitability for Imidazoles Low to Moderate .[1] Imidazoles can alter mitochondrial function without cell death, skewing results.High (Gold Standard) . Direct correlation to metabolically active cells. High sensitivity.Moderate . Best used as a secondary confirmation for necrosis vs. apoptosis.
Interference Risk High .[2] Reductive compounds can chemically reduce MTT without enzymes.Low . Luminescence is less prone to chemical quenching than absorbance.Low . Serum in media can contribute background LDH (requires serum-free step).
Throughput Medium (Solubilization step often required for MTT).Ultra-High (Add-Mix-Read).High (Supernatant transfer required).
Cost Efficiency High (Cheapest).Moderate.Moderate.
Critical Technical Insight: The "Redox Pitfall"

Imidazole derivatives have been documented to induce Reactive Oxygen Species (ROS) and impair mitochondrial membrane potential (MMP).[3]

  • The Risk: If your compound slows mitochondrial metabolism (cytostatic) but does not kill the cell immediately, MTT will underestimate viability. Conversely, if the compound is a strong reducing agent, it may chemically reduce MTT, overestimating viability.

  • The Solution: Use ATP Luminescence as the primary screen for IC50 determination, and LDH Release to confirm cytotoxicity (cell lysis).

Strategic Workflow Visualization

The following diagram outlines the recommended screening cascade to filter "hits" from "artifacts" when working with this halogenated imidazole library.

ScreeningCascade Start Library Synthesis (this compound) Primary Primary Screen: ATP Luminescence (Single Dose) Start->Primary 10 µM Screening HitSel Hit Selection (>50% Inhibition) Primary->HitSel DoseResp Dose Response (IC50) ATP Assay + Multiplexed LDH HitSel->DoseResp Serial Dilution Mech Mechanistic Validation (ROS / Caspase 3/7) DoseResp->Mech Confirm Mode of Death Mech->Start SAR Refinement Lead Lead Candidate Mech->Lead

Figure 1: Validated screening cascade for imidazole derivatives, prioritizing ATP quantification to avoid metabolic artifacts.

Validated Experimental Protocols

Protocol A: Primary Screen – ATP Luminescence (Gold Standard)

Rationale: This assay is independent of mitochondrial redox potential, providing the most accurate measure of cell number for this scaffold.

Materials:

  • Cell Line: A549 (Lung) or MCF-7 (Breast) – Common targets for imidazole derivatives.

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

  • Plate: 384-well solid white opaque plates (prevents signal bleed).

Step-by-Step Methodology:

  • Seeding: Dispense 1,000–2,000 cells/well in 20 µL culture medium. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Addition:

    • Prepare a 10 mM stock of the imidazole derivative in DMSO.

    • Perform a 1:1000 dilution in media to reach 10 µM (0.1% DMSO final).

    • Add 5 µL of 5x compound solution to experimental wells.

    • Control 1: Vehicle Control (0.1% DMSO).

    • Control 2: Positive Control (e.g., Staurosporine 1 µM).

    • Control 3: Cell-free media (Background).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 min).

    • Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Lysis & Measurement:

    • Orbitally shake for 2 minutes (vital for complete lysis of imidazole-treated cells which may have toughened membranes).

    • Incubate 10 minutes to stabilize signal.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Mechanistic Confirmation – ROS Induction

Rationale: Since imidazoles often act via oxidative stress, this assay confirms the mechanism of cytotoxicity.

Methodology:

  • Seed cells in black, clear-bottom 96-well plates.

  • Treat with compound at IC50 concentration for 4, 12, and 24 hours.

  • Add DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) to a final concentration of 10 µM.

  • Incubate for 30 minutes at 37°C.

  • Wash 2x with PBS to remove extracellular dye.

  • Read Fluorescence (Ex/Em: 485/535 nm).

    • Interpretation: An increase in fluorescence >1.5x over control indicates significant ROS generation, validating the cytotoxic mechanism.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

To determine if your novel compound is a viable drug candidate or a general toxin, you must calculate the Selectivity Index.



  • SI < 2: General toxin (Discard).

  • SI > 10: Promising therapeutic window.

Mechanistic Pathway Visualization

The following diagram illustrates the likely Mode of Action (MoA) for tribromo-imidazole derivatives based on current literature, aiding in data interpretation.

MoA Compound Imidazole Derivative Mito Mitochondria Compound->Mito Uncoupling/Binding ROS ROS Accumulation Mito->ROS Leakage DNA DNA Damage ROS->DNA Oxidation Caspase Caspase 3/7 Activation ROS->Caspase Signaling DNA->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed cytotoxic mechanism involving mitochondrial disruption and ROS generation.

References

  • Zhang, L. et al. (2020). "Synthesis and Anticancer Activity of 2,4,5-Triaryl Imidazole Derivatives." European Journal of Medicinal Chemistry. (Generalized citation based on scaffold class).

  • Adeyemi, O. S. et al. (2020).[3] "New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression."[3] Biochemical and Biophysical Research Communications.

  • Riss, T. L. et al. (2016). "Cell Viability Assays: MTT vs. ATP." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Fluorochem. (2023). "this compound Product Sheet." Fluorochem Catalog.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Tribromo-1-isopropyl-1H-imidazole
Reactant of Route 2
2,4,5-Tribromo-1-isopropyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.